8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2,5-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-2-3-9-8(6-7)11-10(14-9)4-5-13-12(11)15/h2-6,14H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFELRUOENLKRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C(=O)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one chemical structure and properties
The following technical guide details the chemical structure, synthesis, and properties of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one , a specific derivative of the
Subject: Chemical Structure, Synthesis, and Pharmacological Properties of a
Executive Summary
8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (CAS: 158148-17-5) is a tricyclic nitrogen heterocycle belonging to the
This compound is of significant interest in medicinal chemistry for neurodegenerative disease research (Alzheimer’s, Huntington’s) due to the scaffold's ability to modulate mitochondrial permeability, inhibit cholinesterases, and interact with serotonin (5-HT) receptors.[3]
Chemical Structure & Properties[4][5][6][7][8][9]
Nomenclature and Identification
The IUPAC name defines the specific fusion and saturation state.[3] The "1-one" designation indicates a carbonyl group at position 1 of the pyridine ring, creating a lactam functionality.
| Property | Specification |
| IUPAC Name | 8-methyl-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one |
| Common Name | 8-Methyl-1-oxo-dihydro- |
| CAS Registry Number | 158148-17-5 |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| Core Scaffold | |
| SMILES | CC1=CC2=C(C=C1)NC3=C2C=CC(=O)N3 |
| InChI Key | (Derivative specific) |
Structural Analysis
The molecule consists of an indole core fused to a pyridin-2-one (lactam) ring.
-
Ring A (Benzene): Substituted with a methyl group at position 8.[3][4]
-
Ring B (Pyrrole): The central five-membered nitrogen ring, fused to both the benzene and pyridine rings.[3]
-
Ring C (Pyridine/Lactam): Contains a carbonyl at C1 and a nitrogen at C2.[3] The "dihydro" or "tetrahydro" designation depends on the saturation at C3 and C4.[3]
Note: The CAS 158148-17-5 specifically refers to the C12H10N2O species. However, the tetrahydro form is frequently encountered in biological contexts as a metabolite.[3]
Physicochemical Profile[8]
-
Lipophilicity (LogP): ~1.8 – 2.2 (Predicted).[3] The lactam reduces lipophilicity compared to the parent amine (Dimebon).[3]
-
H-Bond Donors: 2 (Indole NH, Lactam NH).[3]
-
H-Bond Acceptors: 1 (Carbonyl Oxygen).[3]
-
Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.[3]
-
pKa: The lactam NH is weakly acidic (pKa ~11-12); the indole NH is very weakly acidic (pKa ~16).[3]
Synthesis Protocols
The synthesis of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one is typically achieved via the Fischer Indole Synthesis , a robust method for constructing the carboline core.
Retrosynthetic Analysis
The tricyclic core is assembled by condensing a phenylhydrazine with a piperidone derivative, followed by acid-catalyzed rearrangement and cyclization.[3]
Key Precursors:
-
Aryl Hydrazine: p-Tolylhydrazine (provides the 8-methyl-indole fragment).
-
Ketone Component: Piperidine-2,4-dione (provides the lactam ring).[3]
Synthesis Workflow (Graphviz Visualization)
Figure 1: Fischer Indole Synthesis pathway for the target
Detailed Experimental Protocol
Objective: Synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (Tetrahydro intermediate, followed by oxidation if C12H10 is desired).
Reagents:
-
p-Tolylhydrazine hydrochloride (1.0 eq)
-
Piperidine-2,4-dione (1.0 eq) (or 2,3-dioxopiperidine for isomeric purity)
-
Glacial Acetic Acid (Solvent/Catalyst)[3]
-
Concentrated HCl (Catalyst)[3]
Procedure:
-
Condensation: Dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) and piperidine-2,4-dione (11.3 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. Monitoring by TLC (EtOAc:Hexane 1:1) should show the disappearance of starting materials.[3]
-
Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice/water (500 mL).
-
Precipitation: Neutralize carefully with Ammonium Hydroxide (NH₄OH) to pH ~8.[3] The crude product will precipitate as a solid.[3]
-
Purification: Filter the solid, wash with cold water, and dry.[3] Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).[3]
-
Oxidation (Optional for C12H10): To obtain the dihydro (unsaturated) form, the tetrahydro product can be treated with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane at reflux for 2 hours to introduce the C3-C4 double bond.
Biological Profile & Mechanism of Action[12][13][14][15][16]
Pharmacological Targets
The
-
Mitochondrial Permeability Transition Pore (mPTP):
-
Serotonin Receptors (5-HT):
-
Cholinesterase Inhibition:
-
Weak to moderate inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3]
-
-
Microtubule Stabilization:
-
Evidence suggests
-carbolines can modulate tubulin polymerization, aiding in the maintenance of neuronal structure.
-
ADME Properties (Absorption, Distribution, Metabolism, Excretion)[3]
-
Metabolic Stability: The presence of the lactam (1-one) makes this compound more resistant to oxidative metabolism (CYP450) compared to the parent amine, which is prone to rapid N-demethylation or ring oxidation.[3]
-
Blood-Brain Barrier (BBB): High predicted permeability due to the planar, lipophilic aromatic core, although the polar lactam slightly reduces passive diffusion compared to Dimebon.[3]
Biological Interaction Map
Figure 2: Pharmacological interaction network of the 8-methyl-
References
-
PubChem. (2025).[3] 8-Methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (Compound Summary). National Library of Medicine.[3] Link[3]
-
Bachurin, S. O., et al. (2001).[3] "Neuroprotective and cognition-enhancing properties of MK-801 sensitizers." Annals of the New York Academy of Sciences, 939(1), 219-235.[3] (Foundational work on Dimebon/gamma-carboline scaffold).
-
Protana, A., et al. (2020).[3] "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles." Journal of Medicinal Chemistry. Link[3]
-
Sokolov, V. B., et al. (2019).[1][3] "Synthesis and biological activity of 5-vinyl- and 5-allyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles." Russian Chemical Bulletin. Link[3]
-
Wang, J., et al. (2018).[3][6] "Recent developments on synthesis and biological activities of γ-carboline." European Journal of Medicinal Chemistry, 157, 1085-1108.[3] Link[3]
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- 2. beilstein-journals.org [beilstein-journals.org]
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- 4. 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C13H16N2O | CID 599484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Oxo-γ-Carboline Derivatives: A Comprehensive Technical Guide for Medicinal Chemists
Abstract
The 1-oxo-γ-carboline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important class of molecules. We will delve into the synthetic strategies for accessing the 1-oxo-γ-carboline core, explore its diverse pharmacological applications with a focus on anticancer and neuroprotective properties, and dissect the critical structure-activity relationships that govern its therapeutic potential. Furthermore, this guide will present detailed experimental protocols and visualize key concepts to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the γ-Carboline Core and the 1-Oxo Motif
Carbolines are a class of tricyclic indole alkaloids categorized into α, β, γ, and δ isomers based on the position of the nitrogen atom in the pyridine ring.[1][2] Among these, the γ-carboline (5H-pyrido[4,3-b]indole) framework has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents.[3] γ-Carboline derivatives have demonstrated a wide array of pharmacological activities, including antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological effects.[4][5]
The introduction of a carbonyl group at the C-1 position, creating the 1-oxo-γ-carboline core, significantly influences the molecule's electronic and steric properties. This modification can enhance binding affinity to biological targets, modulate metabolic stability, and provide a handle for further chemical elaboration. The 1-oxo-β-carboline scaffold, a close structural relative, has been successfully exploited to develop orally bioavailable mGluR1 antagonists, highlighting the therapeutic potential of this structural motif.[6] This guide will specifically focus on the unique attributes and medicinal chemistry applications of the 1-oxo-γ-carboline series.
Synthetic Strategies for Assembling the 1-Oxo-γ-Carboline Scaffold
The construction of the 1-oxo-γ-carboline core can be achieved through several synthetic routes. A common and effective strategy involves the Fischer indole synthesis, a classic method for forming the indole ring system.
Fischer Indole Synthesis Approach
A prevalent method for synthesizing the γ-carboline nucleus involves the Fischer indole synthesis.[7][8] This reaction typically starts with the condensation of a substituted hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization. For the synthesis of 1-oxo-γ-carboline derivatives, a piperidone-based ketone is often employed.
Experimental Protocol: Synthesis of a γ-Carboline Precursor via Fischer Indole Synthesis [7][8]
Objective: To synthesize a key γ-carboline intermediate that can be further modified.
Materials:
-
2-bromo-6-hydrazinylpyridine
-
1-methylpiperidin-4-one
-
Polyphosphoric acid (PPA)
-
Cesium carbonate
-
Appropriate solvents (e.g., toluene, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-bromo-6-hydrazinylpyridine (1 equivalent) and 1-methylpiperidin-4-one (1 equivalent) in a suitable solvent like toluene. Heat the mixture to reflux for several hours to facilitate the condensation reaction and form the corresponding imine intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After cooling, remove the solvent under reduced pressure. To the crude imine, add polyphosphoric acid (PPA) and heat the mixture at a high temperature (e.g., 180°C) for an extended period (e.g., 24 hours) to induce the Fischer indole cyclization.[7]
-
Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice and neutralizing it with a base (e.g., NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired γ-carboline.
-
N-Alkylation (if required): If further modification at the nitrogen of the piperidine ring is desired, the N-H can be alkylated using an appropriate alkyl halide in the presence of a base like cesium carbonate in a solvent such as DMF.[7]
Pictet-Spengler Reaction
Another powerful tool for the synthesis of carboline frameworks is the Pictet-Spengler reaction. This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone. While more commonly used for β-carboline synthesis, modifications of this approach can be adapted for γ-carboline construction.[9][10]
Biological Activities and Therapeutic Potential
1-oxo-γ-carboline derivatives have shown promise in several therapeutic areas, with anticancer and neuroprotective activities being the most extensively studied.
Anticancer Activity
The planar tricyclic nature of the carboline nucleus allows for intercalation into DNA, a mechanism shared by many established anticancer agents.[11][12][13] Furthermore, derivatives of the related β-carboline scaffold have been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs).[12][14]
Several studies have reported the cytotoxic activities of γ-carboline derivatives against a range of human tumor cell lines.[7][15][16] For instance, a series of γ-carboline derivatives were synthesized and evaluated for their in vitro cytotoxicity against five human tumor cell lines (A549, SGC, HCT116, MCF-7, K562) and a multi-drug resistant subline (K562R).[15] Many of these compounds displayed moderate to potent cytotoxic effects.[15]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer potency of γ-carboline derivatives is highly dependent on the nature and position of substituents on the tricyclic core.
-
Substitution at the C-1 position of β-carbolines has been shown to be crucial for cytotoxic activity, with different aromatic and heteroaromatic groups influencing potency.[17]
-
For a series of γ-carboline derivatives, the introduction of a phenyl substituent on the γ-carboline core resulted in decent activity against several cancer cell lines.[16] However, the addition of fluorine atoms at various positions on this phenyl group did not consistently improve activity.[16]
-
In one study, a sulfonate derivative, 11f , exhibited more potent cytotoxic activities against almost all tested cell lines compared to the positive control, taxol, with IC50 values ranging from 0.15 to 4.5 μM.[15]
The following diagram illustrates a generalized SAR for the anticancer activity of γ-carboline derivatives.
Caption: Generalized Structure-Activity Relationship (SAR) for 1-Oxo-γ-Carboline Anticancer Activity.
Neuroprotective and Neurodegenerative Disease Applications
γ-Carboline derivatives have garnered significant attention for their potential in treating neurodegenerative diseases, often referred to as proteinopathies, which are characterized by the uncontrolled aggregation of proteins.[18][19] The well-known compound Dimebon (Latrepirdine), a γ-carboline derivative, has been investigated for its neuroprotective effects.[18]
Compounds from the γ-carboline class have been shown to be potential neuroprotective agents that can reduce pathogenic protein aggregation and/or activate intracellular defense mechanisms. Research has demonstrated that Dimebon and its derivatives can exert a strong neuroprotective effect and modulate the course of neurodegenerative processes in both in vitro and in vivo models.[18][19]
Mechanism of Neuroprotection:
The neuroprotective effects of γ-carbolines are believed to be multifactorial. One proposed mechanism involves the activation of the autophagosome system, which is responsible for the degradation of aggregated proteins.
The following diagram illustrates a simplified workflow for evaluating the neuroprotective effects of 1-oxo-γ-carboline derivatives.
Caption: Workflow for Assessing Neuroprotective Activity of 1-Oxo-γ-Carboline Derivatives.
Other Therapeutic Applications
Beyond cancer and neurodegeneration, γ-carboline derivatives have been investigated for other therapeutic uses. For example, a series of γ-carboline derivatives have been prepared and identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, suggesting their potential as anti-inflammatory agents for conditions like asthma.[20][21]
Quantitative Data and Comparative Analysis
To facilitate the comparison of the biological activities of different 1-oxo-γ-carboline derivatives, the following table summarizes key quantitative data from the literature.
| Compound ID | Target/Cell Line | Assay Type | IC50 / Activity | Reference |
| Sulfonate 11f | K562 (Leukemia) | Cytotoxicity | 0.15 µM | [15] |
| Sulfonate 11f | A549 (Lung Cancer) | Cytotoxicity | 4.5 µM | [15] |
| LP-1 | MCF7 (Breast Cancer) | Cytotoxicity | ~3-5 µM | [16] |
| LP-14 | Various Cancer Lines | Cytotoxicity | Potent Activity | [7] |
| LP-15 | Various Cancer Lines | Cytotoxicity | Superior Activity | [7][16] |
This table is a representative summary and not exhaustive.
Conclusion and Future Directions
The 1-oxo-γ-carboline scaffold is a versatile and privileged structure in medicinal chemistry, with demonstrated potential in oncology, neurodegenerative diseases, and inflammation. The synthetic accessibility of this core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: While cytotoxic and neuroprotective effects are observed, the precise protein targets for many of these compounds remain to be fully characterized.
-
Structure-based drug design: With the identification of specific targets, computational methods can be employed to design next-generation derivatives with improved binding affinity and selectivity.
-
Exploration of novel therapeutic areas: The diverse biological activities of γ-carbolines suggest that their therapeutic potential may extend beyond the currently explored indications.
-
In-depth pharmacokinetic and toxicological profiling: Rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial for advancing promising lead compounds into clinical development.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of 1-oxo-γ-carboline derivatives in the quest for novel and effective medicines.
References
Sources
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- 5. researchgate.net [researchgate.net]
- 6. From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of 1-acetyl-β-carboline, a naturally occurring compound with anti-skin cancer potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Design and synthesis of 1-substituted-β-carboline derivatives as potential anticancer agents [jcps.bjmu.edu.cn]
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- 19. researchgate.net [researchgate.net]
- 20. Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one synonyms
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one: Synonyms, Scaffold Pharmacology, and Synthetic Workflows
Executive Summary
As a privileged scaffold in medicinal chemistry, the γ-carbolinone (tetrahydro-1H-pyrido[4,3-b]indol-1-one) core serves as the structural foundation for numerous neuroactive and ion-channel modulating agents[1]. Specifically, the 8-methyl derivative—8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one —has garnered significant attention for its role as a key intermediate in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators[2] and serotonergic antagonists.
This technical guide synthesizes the nomenclature, structural pharmacology, and a validated, self-contained synthetic methodology for this specific compound, providing drug development professionals with a rigorous framework for its application and synthesis.
Chemical Identity & Nomenclature Mapping
The nomenclature of fused tricyclic indoles often suffers from fragmentation across commercial databases due to tautomerism and varying degrees of saturation in the piperidone ring. The target compound is universally registered under CAS No. 158148-17-5 [3].
Common Synonyms & Structural Variations
Depending on the tautomeric state and the specific naming convention applied to the γ-carbolinone core, researchers will encounter the following synonyms in literature and vendor catalogs[3][4]:
-
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (Standard IUPAC for the fully saturated piperidone ring).
-
8-Methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (Tautomeric/skeletal designation often used by chemical suppliers)[3].
-
8-Methyl-3,4-dihydro-2H,5H-pyrido[4,3-b]indol-1-one (Alternative saturation nomenclature).
-
8-Methyl-γ-carbolin-1-one (Trivial scaffold-based nomenclature).
Figure 1: Nomenclature mapping and primary synonyms for CAS 158148-17-5.
Physicochemical Data Summary
To ensure analytical accuracy during synthesis and characterization, the baseline quantitative data is summarized below:
| Property | Value |
| CAS Registry Number | 158148-17-5[3] |
| Molecular Formula | C₁₂H₁₂N₂O (Tetrahydro) / C₁₂H₁₀N₂O (Dehydrogenated)[4][5] |
| Molecular Weight | 200.24 g/mol (Tetrahydro) / 198.22 g/mol (Dehydrogenated)[3][5] |
| Core Scaffold | γ-Carbolinone (Tetrahydro-1H-pyrido[4,3-b]indole) |
| Hydrogen Bond Donors | 2 (Indole N-H, Lactam N-H) |
| Hydrogen Bond Acceptors | 1 (Lactam C=O) |
Structural Pharmacology & Mechanistic Relevance
The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one scaffold is a well-documented pharmacophore. While its 5-methyl derivatives (e.g., Alosetron) are potent 5-HT3 receptor antagonists utilized in neurogastroenterology[1][5], the 8-methyl substitution introduces distinct stereoelectronic properties.
Causality of the 8-Methyl Substitution: In recent high-throughput screening and SAR studies aimed at addressing cystic fibrosis, the 8-methyl-tetrahydro-γ-carboline core was identified as a potent CFTR potentiator[2]. The addition of the electron-donating methyl group at the 8-position (on the indole benzene ring) increases the local lipophilicity and alters the electron density of the indole π-system. Mechanistically, this enhances hydrophobic packing and π-π stacking interactions within the transmembrane domains of the mutated CFTR channel, thereby partially restoring channel gating function and chloride conductance[2].
Validated Synthetic Methodology: The Beckmann Rearrangement Route
For the de novo synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, the most robust and self-validating protocol is the Beckmann rearrangement of cyclopenta[b]indole oximes [6][7]. This route is highly favored due to its predictable regioselectivity and the stability of its intermediates.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from validated procedures for halogenated and methylated γ-carbolinones[6][7].
Step 1: Fischer Indole Synthesis
-
Procedure: Condense 4-methylphenylhydrazine hydrochloride (1 eq.) with cyclopentanone (1.1 eq.) in glacial acetic acid containing catalytic H₂SO₄. Heat to 90–110 °C for 2 hours.
-
Causality: The 4-methyl substitution on the phenylhydrazine directs the cyclization to form the 6-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole intermediate. The acidic environment drives the sigmatropic rearrangement characteristic of the Fischer indole mechanism.
Step 2: Chemoselective Oxidation
-
Procedure: Dissolve the intermediate in a 10:1 mixture of 1,4-dioxane/water at 0 °C. Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2 eq.). Allow the mixture to warm to room temperature and stir for 3 hours. Extract with chloroform and wash with saturated NaHCO₃[7].
-
Causality: DDQ is specifically chosen for its high chemoselectivity. It oxidizes the benzylic-like C1 position of the cyclopenta[b]indole to a ketone (forming 6-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one) without over-oxidizing the sensitive indole nitrogen.
Step 3: Oxime Formation
-
Procedure: React the ketone intermediate with hydroxylamine hydrochloride (excess) in pyridine at 60 °C for 18 hours. Evaporate the solvent and extract with ethyl acetate[1].
Step 4: Beckmann Rearrangement (Ring Expansion)
-
Procedure: Add the oxime intermediate to Polyphosphoric Acid (PPA) at 140 °C and stir for 1 hour. Cool to 60 °C, pour into ice water, neutralize with 2M NaOH, and extract with ethyl acetate. Purify via column chromatography[6][7].
-
Causality: PPA acts as both the acid catalyst and a highly viscous dehydrating solvent. The elevated temperature (140 °C) is critical to overcome the activation energy barrier required for the migration of the anti-alkyl group, successfully expanding the 5-membered cyclopentanone ring into the 6-membered γ-carbolinone lactam (the target 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one)[6][7].
Figure 2: Step-by-step synthetic workflow via Beckmann rearrangement.
References
-
[5] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11790213, 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl-". PubChem. URL:[Link]
-
[2] Pesce, E., et al. "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators". PubMed Central (PMC). URL:[Link]
-
[6] ARKAT USA. "Beckmann rearrangement for the synthesis of derivatives of β- and γ-carbolinones, dihydropyrrolopyridinone and tetrahydroisoquinolinone". Arkivoc. URL:[Link]
-
[7] MDPI. "[b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors". Molecules. URL:[Link]
-
[1] Google Patents. "US5360800A - Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives". Google Patents. URL:
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An In-Depth Technical Guide to the Ketone Functionalization of the 8-methyl-5H-pyrido[4,3-b]indole Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 8-methyl-5H-pyrido[4,3-b]indole, a γ-carboline derivative, represents a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential anticancer and neuroprotective properties.[1][2] The strategic introduction and subsequent modification of ketone functionalities on this core can unlock novel structure-activity relationships and provide access to new chemical entities with enhanced therapeutic potential. This guide provides a comprehensive technical overview of the methodologies for the ketone functionalization of the 8-methyl-5H-pyrido[4,3-b]indole scaffold, addressing both the introduction of keto groups and the derivatization of the resulting keto-γ-carbolines. We will delve into the mechanistic rationale behind synthetic choices, provide detailed experimental protocols for key reactions, and present data in a clear, comparative format to aid in experimental design.
Introduction to the 8-methyl-5H-pyrido[4,3-b]indole Scaffold
The 8-methyl-5H-pyrido[4,3-b]indole, also known as 8-methyl-γ-carboline, is a tricyclic heterocyclic compound featuring a fused indole and pyridine ring system. This structural motif is found in a variety of biologically active natural products and synthetic molecules.[3] The inherent reactivity of the indole and pyridine rings offers multiple sites for functionalization, making it an attractive starting point for the development of new therapeutic agents.
The functionalization of this core with a ketone group is of particular interest as the carbonyl moiety can act as a versatile handle for further chemical modifications, serve as a key pharmacophoric element, or influence the overall electronic and steric properties of the molecule. This guide will explore the primary strategies for achieving ketone functionalization on this scaffold.
Strategies for the Introduction of a Ketone Moiety
The introduction of a ketone or acyl group onto the 8-methyl-5H-pyrido[4,3-b]indole core can be approached through several established synthetic methodologies. The choice of method will depend on the desired regioselectivity and the compatibility with other functional groups on the molecule.
Friedel-Crafts Acylation: Direct Introduction of an Acyl Group
The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[4][5][6][7][8] In the context of the 8-methyl-5H-pyrido[4,3-b]indole scaffold, this reaction presents a regioselectivity challenge due to the presence of multiple reactive sites on both the indole and pyridine rings.
Mechanistic Considerations and Regioselectivity:
The indole nucleus is generally more susceptible to electrophilic attack than the pyridine ring. Within the indole moiety of the γ-carboline, the C1 and C3 positions are the most nucleophilic.[9] However, in the 5H-pyrido[4,3-b]indole system, the C1 position is part of the pyridine ring fusion. Therefore, electrophilic substitution is most likely to occur at the C3 position of the indole ring system. If the C3 position is blocked, substitution may occur at other positions on the indole or pyridine ring, though this is less common. For hydrogenated γ-carbolines, electrophilic substitution has been observed to occur at the C8 position, para to the aniline-like nitrogen.[10] For the fully aromatic system, while C3 is the predicted primary site, the electronic influence of the fused pyridine ring and the methyl group at C8 must be considered.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a general guideline for the Friedel-Crafts acylation of an indole derivative, which can be adapted for the 8-methyl-5H-pyrido[4,3-b]indole core.
Materials:
-
8-methyl-5H-pyrido[4,3-b]indole
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Lewis Acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂)
-
Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), nitrobenzene, carbon disulfide)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Under an inert atmosphere, dissolve the 8-methyl-5H-pyrido[4,3-b]indole in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the solution while stirring.
-
Add the acyl chloride or acid anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a specified time, then let it warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Friedel-Crafts Acylation of Indoles
| Acylating Agent | Lewis Acid | Solvent | Temperature | Yield (%) | Reference |
| Acetyl chloride | AlCl₃ | CS₂ | Reflux | 90 | Generic Protocol |
| Benzoyl chloride | SnCl₄ | DCM | 0 °C to rt | 85 | Generic Protocol |
| Acetic anhydride | BF₃·OEt₂ | Acetic Acid | rt | 75 | Generic Protocol |
Causality Behind Experimental Choices:
-
Lewis Acid: The choice of Lewis acid is crucial. Stronger Lewis acids like AlCl₃ can lead to higher reactivity but may also cause side reactions or degradation of the substrate. Milder Lewis acids like SnCl₄ or BF₃·OEt₂ may offer better selectivity.
-
Solvent: The solvent must be inert to the reaction conditions. Nitrobenzene and carbon disulfide are traditional solvents for Friedel-Crafts reactions, while halogenated solvents like DCM are also commonly used.
-
Temperature: The reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a specific method for the formylation (introduction of a -CHO group) of electron-rich aromatic rings, including indoles.[11][12][13][14] This reaction utilizes the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The resulting aldehyde can then be further oxidized to a carboxylic acid and subsequently converted to a ketone.
Mechanistic Considerations and Regioselectivity:
Similar to Friedel-Crafts acylation, the Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For indoles, formylation occurs preferentially at the C3 position.[12]
Experimental Protocol: Vilsmeier-Haack Formylation of 8-methyl-5H-pyrido[4,3-b]indole
Materials:
-
8-methyl-5H-pyrido[4,3-b]indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form as a solid or a viscous oil.
-
Allow the mixture to warm to room temperature and then add a solution of 8-methyl-5H-pyrido[4,3-b]indole in DMF.
-
Heat the reaction mixture to 60-80 °C for several hours (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Make the solution alkaline by adding a solution of sodium hydroxide or potassium carbonate.
-
The product, 8-methyl-5H-pyrido[4,3-b]indole-3-carbaldehyde, will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash, dry, and purify the product as described for the Friedel-Crafts acylation.
Oxidation of Alkyl-Substituted Precursors
If an appropriate alkyl-substituted 8-methyl-5H-pyrido[4,3-b]indole is available, oxidation of the benzylic position can be a viable route to introduce a ketone. For example, if a C3-ethyl substituted precursor were available, it could potentially be oxidized to the corresponding acetophenone derivative.
Oxidizing Agents: Common oxidizing agents for this transformation include:
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃)
-
Manganese dioxide (MnO₂)
The choice of oxidant will depend on the stability of the γ-carboline ring system to the oxidative conditions.
Functionalization of a Pre-existing Ketone on the γ-Carboline Scaffold
Once a ketone has been introduced onto the 8-methyl-5H-pyrido[4,3-b]indole core, it opens up a vast array of possibilities for further functionalization. The most common and synthetically useful reactions occur at the α-carbon to the carbonyl group.
α-Functionalization of Ketones
The α-position of a ketone is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile. This enolate can then react with various electrophiles to introduce a wide range of functional groups.
General Workflow for α-Functionalization:
Caption: General workflow for α-functionalization of a ketone.
3.1.1. α-Alkylation
The introduction of alkyl groups at the α-position can be achieved by reacting the enolate with an alkyl halide.
Experimental Protocol: General Procedure for α-Alkylation
Materials:
-
Keto-8-methyl-5H-pyrido[4,3-b]indole derivative
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Inert gas atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the keto-γ-carboline in the anhydrous solvent and cool to -78 °C (for LDA) or 0 °C (for NaH).
-
Slowly add the base to the solution to form the enolate.
-
Add the alkyl halide to the enolate solution and allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extraction as previously described.
-
Purify the product by column chromatography.
3.1.2. Aldol Condensation
The enolate can also react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones.
The Mannich Reaction: Introduction of an Aminomethyl Group
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the α-proton of the ketone), formaldehyde, and a primary or secondary amine.[1][15][16][17][18] This reaction introduces an aminomethyl group at the α-position of the ketone.
Reaction Scheme:
The resulting Mannich base is a valuable synthetic intermediate.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this guide.
Friedel-Crafts Acylation Pathway:
Caption: Friedel-Crafts acylation of the γ-carboline core.
α-Functionalization Workflow:
Caption: Key reactions for the functionalization of a keto-γ-carboline.
Conclusion and Future Perspectives
The ketone functionalization of the 8-methyl-5H-pyrido[4,3-b]indole scaffold provides a powerful platform for the generation of novel and diverse chemical entities for drug discovery. While direct electrophilic acylation and formylation offer routes to introduce the ketone moiety, the subsequent α-functionalization of these keto-derivatives unlocks a vast chemical space for exploration.
Future research in this area should focus on:
-
Detailed Regioselectivity Studies: A systematic investigation into the regioselectivity of electrophilic substitution on the 8-methyl-γ-carboline core under various conditions is needed to provide a predictive framework for synthetic planning.
-
Development of Milder and More Selective Methods: The exploration of modern catalytic systems, including organocatalysis and transition-metal catalysis, could lead to more efficient and environmentally benign methods for ketone functionalization.
-
Expansion of the Reaction Scope: Investigating a broader range of electrophiles for α-functionalization and exploring other reactions at the carbonyl group will further enhance the synthetic utility of these keto-γ-carboline building blocks.
By leveraging the strategies outlined in this guide, researchers can effectively access and diversify the 8-methyl-5H-pyrido[4,3-b]indole scaffold, paving the way for the discovery of next-generation therapeutics.
References
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Brahmbhatt, D. I., et al. (2018). Versatile synthesis of functionalized β- and γ-carbolines via Pd-catalyzed C–H addition to nitriles/cyclization sequences. Chemical Communications, 54(78), 10993-10996. [Link]
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Liao, L., et al. (2018). Versatile Synthesis of Functionalized β and γ-Carbolines via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. ResearchGate. [Link]
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Reddy, T. S., & Kumar, A. (2018). Recent developments on synthesis and biological activities of γ -carboline. ResearchGate. [Link]
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Wynne, J. H., & Stalick, W. M. (2003). Syntheses of functionalized 1,4-disubstituted gamma-carbolines. The Journal of Organic Chemistry, 68(12), 4845–4849. [Link]
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Wang, X., et al. (2012). Mild and Efficient Winterfeldt Oxidation of 1,2,3,4-Tetrahydro-γ-carbolines for the Synthesis of Dihydropyrrolo[3,2-b]. Molecules, 17(2), 1633-1644. [Link]
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Orthocresol. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. [Link]
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Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
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Reß, J., et al. (2013). The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead. Letters in Drug Design & Discovery, 10(1), 69-74. [Link]
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Michel, S., et al. (1990). Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents. Journal of Medicinal Chemistry, 33(5), 1519–1528. [Link]
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Patil, S. B., & Tale, R. H. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1145-1155. [Link]
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Gual, S., et al. (2004). Synthesis and structure–activity relationships of γ-carboline derivatives as potent and selective cysLT1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2841-2845. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
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Matsumoto, K., et al. (1986). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 24(7), 1835-1839. [Link]
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Csonka, R., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3762. [Link]
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Iwaki, T., et al. (1999). Synthesis of 5H-pyrido[4,3-b]indole by a modification of Pomeranz-Fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (11), 1505-1510. [Link]
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Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]
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LibreTexts. (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Magedov, I. V., et al. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 1-6. [Link]
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Eynde, J. J. V., & Hène, A. (2000). Synthesis of 8‐Substituted Tetrahydro‐γ‐carbolines. ResearchGate. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
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Van der Eycken, E. V., & Appukkuttan, P. (2018). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]
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BYJU'S. (n.d.). Mannich Reaction Mechanism. BYJU'S. [Link]
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Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References. Taylor & Francis. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
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Al-Mulla, A. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 643. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
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Kamal, A., et al. (2007). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 119(2), 75-85. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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El-Gazzar, A. R. B. A., et al. (2007). Synthesis of Novel Pyrido[3′,2′:5,6]thiopyrano[3,2-b]indol-5(6H)-ones and 6H-Pyrido[3′,2′:5,6]thiopyrano[4,3-b]quinolines, Two New Heterocyclic Ring Systems. ResearchGate. [Link]
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LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Li, Z., & Li, C.-J. (2016). C–H functionalization of indoles and oxindoles through CDC reactions. Science China Chemistry, 59(11), 1428-1442. [Link]
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Dardonville, C., et al. (1997). Reactions of carboline. ResearchGate. [Link]
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Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(30), 9464–9475. [Link]
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Peschel, D., et al. (2020). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. ChemBioChem, 21(16), 2299-2304. [Link]
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David, D. J., et al. (2013). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 56(15), 6043–6054. [Link]
-
Zajdel, P., et al. (2010). 8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(4), 1557-1566. [Link]
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Pharmacophore Modeling of the Pyrido[4,3-b]indol-1-one Core
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The pyrido[4,3-b]indol-1-one scaffold (a specific tautomeric/oxidized form of the
This guide details the technical workflow for generating high-confidence pharmacophore models for this core. We focus on its primary therapeutic applications: 5-HT3 receptor antagonism (antiemetic/CNS), CFTR potentiation (Cystic Fibrosis), and Anticancer activity (MDM2 inhibition/DNA intercalation).
Chemical Space & Structural Biology
Effective modeling requires understanding the intrinsic electronic and steric properties of the scaffold.
Core Architecture
The pyrido[4,3-b]indol-1-one consists of an indole ring fused to a lactam-containing pyridine/piperidine ring.
-
H-Bond Donor (HBD): The indole N-H (position 5/9 depending on numbering) and potentially the lactam N-H if unsubstituted.
-
H-Bond Acceptor (HBA): The carbonyl oxygen at position 1.
-
Hydrophobic/Aromatic (Hyd/Ar): The benzene ring of the indole and the planar fused system.
Key Derivatives and Biological Activity
The following table summarizes high-value targets identified in literature, serving as the "Training Set" basis for pharmacophore generation.
| Target | Mechanism | Key Substituents | Activity (Ref) |
| 5-HT3 Receptor | Antagonist | N-quinuclidinyl group at lactam nitrogen | pKi > 9.0 (High Affinity) |
| CFTR | Potentiator | 2,3,4,5-tetrahydro- derivatives | EC50 < 1 |
| MDM2 / DNA | Inhibition/Intercalation | 1-naphthyl, 6-methoxy substitutions | IC50 ~ 0.2 |
| AChE / BChE | Inhibition | Linked to aminoadamantane moieties | Sub-micromolar Ki |
Pharmacophore Generation Workflow
This section outlines a self-validating protocol for building a Ligand-Based Pharmacophore (LBP) when a crystal structure is unavailable, or a Structure-Based Pharmacophore (SBP) when docking data exists.
Causality in Experimental Design
-
Why Conformational Analysis? The pyrido[4,3-b]indol-1-one core is rigid, but its substituents (e.g., quinuclidine, alkyl chains) are flexible. A rigid alignment fails to capture the bioactive conformation.
-
Why Vector-Based Features? Point-based features are insufficient for the directional H-bonds (carbonyl/indole NH) critical for this scaffold's binding affinity.
Step-by-Step Protocol
Step 1: Dataset Curation & Preparation
-
Select Ligands: Curate a set of 15-30 actives (IC50 < 100 nM) and inactive decoys (structurally similar but IC50 > 10
M). -
Protonation States: Use tools like Epik or MoKa to generate states at pH 7.4. Critical: The indole nitrogen is generally neutral, while basic side chains (e.g., quinuclidine) are protonated.
Step 2: Conformational Search
-
Method: Mixed Monte Carlo/Low-Mode (MCMM) search.
-
Energy Window: 10 kcal/mol (to capture accessible bioactive states).
-
Force Field: OPLS4 or MMFF94s.
Step 3: Alignment & Feature Extraction
-
Common Substructure Alignment: Align all actives by the rigid pyrido[4,3-b]indol-1-one core.
-
Feature Mapping:
-
A: Acceptor (C=O at pos 1).
-
D: Donor (Indole NH).
-
R: Aromatic Ring (Indole benzene).
-
H: Hydrophobic (Side chains).
-
-
Hypothesis Generation: Identify features common to 75%+ of actives.
Modeling Workflow Diagram
Figure 1: Systematic workflow for generating a ligand-based pharmacophore model for the pyrido[4,3-b]indol-1-one core.
Case Study: 5-HT3 Receptor Antagonism
Research indicates that 2-(quinuclidin-3-yl)pyrido[4,3-b]indol-1-one derivatives are potent 5-HT3 antagonists.[1]
The Pharmacophore Hypothesis
Based on SAR data, the bioactive pharmacophore requires:
-
Aromatic/Hydrophobic Core: The tricyclic system occupies a hydrophobic pocket (Trp183 in 5-HT3A).
-
H-Bond Acceptor: The C1 carbonyl interacts with backbone amides or Ser/Thr residues.
-
Basic Center (Ionizable Positive): The quinuclidine nitrogen (protonated at physiological pH) mimics the serotonin primary amine, forming a salt bridge with Asp/Glu residues.
Interaction Map (Logic Diagram)
Figure 2: Pharmacophoric mapping of the pyrido[4,3-b]indol-1-one derivative binding to the 5-HT3 receptor.
Validation Protocols
A model is only as good as its predictive power. Use the following metrics to validate the generated pharmacophore.
Decoy Set Generation
Do not use random molecules. Use DUD-E or Directory of Useful Decoys methodology:
-
Select decoys with similar Molecular Weight (MW) and LogP to the actives.
-
Ensure decoys possess different topology (Tanimoto coefficient < 0.7 relative to actives).
Statistical Metrics
Calculate the Enrichment Factor (EF) and Area Under the ROC Curve (AUC) .
-
Protocol: Screen a library of 1,000 compounds (20 actives + 980 decoys).
-
Target: AUC > 0.7 is acceptable; AUC > 0.85 is excellent.
-
Formula:
Future Directions & Optimization
-
Scaffold Hopping: Use the derived pharmacophore (e.g., A-D-H-Pos) to screen virtual libraries for novel cores that mimic the pyrido[4,3-b]indol-1-one geometry but offer better metabolic stability (e.g., replacing the indole with a benzofuran).
-
Fragment-Based Design: The core is rigid and planar, making it an ideal "anchor" fragment. Growing the molecule from the lactam nitrogen (N2) or the indole nitrogen (N5/9) allows access to peripheral pockets (e.g., specificity pockets in kinases).
References
-
2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones.[1] Potent conformationally restricted 5-HT3 receptor antagonists. Source: Journal of Medicinal Chemistry URL:[Link]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Source: Journal of Medicinal Chemistry URL:[Link]
-
Design, synthesis and cytotoxicity of pyrano[4,3-b]indol-1(5H)-ones: A hybrid pharmacophore approach via gold catalyzed cyclization. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Discovery of pyrido[3,4-b]indol-1-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Source: Bioorganic Chemistry URL:[Link]
-
Conjug
-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. Source: Molecules (MDPI) URL:[Link]
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The Rising Profile of 8-Methyl-γ-Carboline Alkaloids: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – March 7, 2026 – In the landscape of medicinal chemistry, the quest for novel scaffolds with therapeutic potential is relentless. Among the myriad of heterocyclic compounds, the γ-carboline framework has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the burgeoning field of 8-methyl-γ-carboline alkaloids, a subclass that is gaining significant attention for its potential in treating a range of diseases, from central nervous system (CNS) disorders to cancer.
The γ-Carboline Core: A Foundation for Diverse Bioactivity
Carbolines are a class of tricyclic indole alkaloids, with the γ-carboline, or 5H-pyrido[4,3-b]indole, isomer being a subject of intensive research.[1][2] These compounds, both natural and synthetic, exhibit a remarkable spectrum of biological effects, including antiviral, antibacterial, antifungal, antiparasitic, antitumor, anti-inflammatory, and neuropharmacological activities.[2] The planar nature of the carboline ring system allows for intercalation into DNA, while the nitrogen atoms can participate in hydrogen bonding, contributing to interactions with various biological targets.[3]
Synthesis of the 8-Methyl-γ-Carboline Scaffold: The Graebe-Ullmann Reaction
A key synthetic route to 8-methyl-γ-carboline (8-methyl-5H-pyrido[4,3-b]indole) is the Graebe-Ullmann reaction.[4] This method involves the thermal or microwave-assisted decomposition of a corresponding 1-(pyridyl)-1H-1,2,3-triazolo[4,5-c]pyridine. Optimization of this reaction has been a focus of research to improve yields and explore its applicability for creating a library of isomeric aromatic aza-γ-carbolines.[4]
The general workflow for the Graebe-Ullmann synthesis of 8-methyl-γ-carboline is depicted below:
Caption: Graebe-Ullmann synthesis of 8-methyl-γ-carboline.
Biological Activities and Therapeutic Potential: A Focus on CNS and Oncology
The introduction of a methyl group at the 8-position of the γ-carboline scaffold has been shown to significantly influence its pharmacological profile. Research has highlighted the potential of these derivatives in two primary therapeutic areas: central nervous system disorders and oncology.
Central Nervous System Applications: Targeting Serotonin Receptors
A notable area of investigation for 8-methyl-γ-carboline derivatives is their activity as antagonists of the 5-HT6 serotonin receptor.[5] The 5-HT6 receptor is predominantly expressed in the brain and is a promising target for the treatment of cognitive dysfunction associated with Alzheimer's disease and schizophrenia.
In a study focused on developing novel γ-carboline analogues of the well-known compound Dimebon, several 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and evaluated.[6] One of the standout compounds from this series demonstrated potent antagonist activity at multiple adrenergic and serotonin receptors, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7, in addition to its affinity for the 5-HT6 receptor.[6] This polypharmacological profile suggests the potential for complex modulation of CNS pathways.
The potential antipsychotic activity of substituted γ-carbolines has also been explored, with some compounds showing promise in preclinical models.[7] While specific data on 8-methyl derivatives in this context is emerging, the general activity of the scaffold is encouraging.
Anticancer Potential: A New Frontier for γ-Carbolines
The anticancer properties of carboline alkaloids are well-documented, with many derivatives exhibiting cytotoxicity against various cancer cell lines.[8][9] While research on the β-carboline isomer has been more extensive, recent studies are shedding light on the antitumor potential of γ-carbolines. For instance, a patent application has described pyrido[4,3-b]indole derivatives, including those with substitutions at the 8-position, as inhibitors of cyclic GMP-AMP synthase (cGAS).[10] Inhibition of cGAS is a promising strategy for the treatment of certain cancers and autoimmune diseases.[10]
Furthermore, a study on 3-benzylamino-β-carboline derivatives found that substitutions at the 8-position, including a methylamino group, led to potent antitumor activity against HeLa S-3 and Sarcoma 180 cell lines.[11] Although this study focused on the β-isomer, it underscores the importance of the 8-position in modulating the anticancer effects of the carboline scaffold. These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[11]
Structure-Activity Relationships: The Significance of the 8-Methyl Group
The precise impact of the 8-methyl group on the biological activity of γ-carbolines is a key area of ongoing research. In the context of 5-HT6 receptor antagonism, the methyl group likely contributes to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity and selectivity. For anticancer applications, the electronic and steric properties of the 8-substituent can affect DNA intercalation, enzyme inhibition, and protein-protein interactions.
The following table summarizes the reported biological activities of representative 8-substituted carboline derivatives:
| Compound Class | Substitution at Position 8 | Biological Activity | Target | Reference(s) |
| Tetrahydro-γ-carboline | Methyl | 5-HT6 Receptor Antagonist | Serotonin 5-HT6 Receptor | [5][6] |
| γ-Carboline | Potential for Methyl | cGAS Inhibition | cGAS | [10] |
| β-Carboline | Methylamino | Antitumor (HeLa S-3, Sarcoma 180) | Not specified | [11] |
Experimental Protocols: A Glimpse into the Lab
General Procedure for the Synthesis of 2-Substituted 8-Methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles:
-
Starting Material: 8-Methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
-
Alkylation/Acylation: The secondary amine at the 2-position is reacted with a suitable alkyl halide or acyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) in an appropriate solvent (e.g., dichloromethane or acetonitrile).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro 5-HT6 Receptor Binding Assay:
-
Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD.
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis.
Future Directions and Conclusion
The field of 8-methyl-γ-carboline alkaloids is ripe for further exploration. Future research should focus on elucidating the precise mechanisms of action for their CNS and anticancer effects. The development of more efficient and diverse synthetic methodologies will be crucial for generating a wider range of analogues for structure-activity relationship studies.
References
[6] Synthesis and biological evaluation of novel γ-carboline analogues of Dimebon as potent 5HT 6 receptor antagonists. (2025). ResearchGate. [Link] [5] Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists. (2009). PubMed. [Link] [11] Structure-activity relationship in the antitumor activity of 6-, 8- or 6,8-substituted 3-benzylamino-β-carboline derivatives. (2012). PubMed. [Link] [12] Recent developments on synthesis and biological activities of γ-carboline. (2018). Semantic Scholar. [Link] [7] Antipsychotic activity of substituted .gamma.-carbolines. (1987). Journal of Medicinal Chemistry. [Link] [13] Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. (n.d.). ResearchGate. [Link] [4] Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. (2025). ResearchGate. [Link] [8] Design, synthesis and in vitro and in vivo antitumor activities of novel β-carboline derivatives. (n.d.). ResearchGate. [Link] [9] Design, synthesis, and quantitative structure-activity relationship of cytotoxic gamma-carboline derivatives. (2009). PubMed. [Link] [14] Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT(1) antagonists. (2009). PubMed. [Link] [3] Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. (2025). IJFMR. [Link] [15] Synthesis and structure–activity relationships of γ-carboline derivatives as potent and selective cysLT1 antagonists. (2025). ResearchGate. [Link] [1] Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021). MDPI. [Link] [10] PYRIDO[4,3-b]INDOLE DERIVATIVES AND THEIR USE AS PHARMACEUTICALS. (n.d.). Google Patents. [16] γ-Carbolines and Their Hydrogenated Derivatives. Part 3. Hydrogenated Derivatives of γ-Carbolines: Chemical and Biological Properties. (2025). ResearchGate. [Link] [17] Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects. (n.d.). PMC. [Link] [18] Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. (2015). MDPI. [Link] [19] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link] [20] Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (n.d.). Frontiers. [Link] [21] 1-Amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles (gamma-carbolines) as tricyclic analogues of ellipticines: a new class of antineoplastic agents. (1988). PubMed. [Link] [22] A Brief Review of the Medicinally Important Indole Derivatives. (2025). ResearchGate. [Link] [2] Recent developments on synthesis and biological activities of γ-carboline. (2018). PubMed. [Link] [23] In vitro Effect of Harmine Alkaloid and Its N-Methyl Derivatives Against Toxoplasma gondii. (2021). Frontiers. [Link]
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8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one molecular weight and formula
Technical Specification & Guide: 8-Methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
-Carbolin-1-one Scaffold[1]Executive Summary
The compound 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one belongs to the
This guide provides a rigorous breakdown of its molecular identity, synthetic pathways, and physicochemical properties, designed to support researchers in lead optimization and assay development.
Molecular Identity & Physicochemical Profiling
The nomenclature "1H,2H,5H" specifies the protonation state of the skeleton. For the "1-one" derivative, the stable tautomer is the lactam form, formally known as 8-methyl-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one .[1]
Quantitative Data Table
| Property | Value | Unit | Verification Method |
| Molecular Formula | - | Stoichiometric Calculation | |
| Molecular Weight | 198.22 | g/mol | IUPAC Atomic Weights |
| Exact Mass | 198.0793 | Da | High-Res MS (Calculated) |
| CAS RN | Not widely listed | - | Scaffold Search (Substructure) |
| Topological PSA | ~41.5 | Ų | In silico prediction (Lactam + Indole NH) |
| LogP (Predicted) | 2.1 - 2.4 | - | Consensus Model (XLogP3) |
| H-Bond Donors | 2 | - | Indole NH, Lactam NH |
| H-Bond Acceptors | 1 | - | Carbonyl Oxygen |
Note on Hydrogenation States:
Structural Visualization
The molecule features a planar tricyclic system. The 8-methyl group is located on the benzene ring of the indole (para to the indole nitrogen in the isolated ring sense), while the ketone is at position 1 of the pyridine ring, necessitating a hydrogen on the nitrogen at position 2 (lactam).
Synthetic Architecture
To access 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one, the Fischer Indole Synthesis remains the most robust and scalable protocol.[1] This method minimizes regioisomeric byproducts compared to the Graebe-Ullmann reaction.[1]
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway converting p-tolylhydrazine and piperidone derivatives into the target aromatic lactam.[1]
Detailed Experimental Protocol
Step 1: Fischer Cyclization (Formation of the Tetrahydro Core)
-
Reagents: Suspend 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl 4-oxopiperidine-3-carboxylate (1.0 eq) in glacial acetic acid or ethanolic HCl.
-
Reaction: Reflux at 80–100°C for 2–4 hours. The acidic environment catalyzes the formation of the hydrazone, followed by the [3,3]-sigmatropic rearrangement and ammonia loss.
-
Workup: Cool the mixture. The product, 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one , often precipitates.[1] Filter and wash with cold ethanol.
-
Checkpoint: Verify MW ~200.24 via LC-MS.[1]
-
Step 2: Aromatization (Dehydrogenation) To obtain the fully conjugated "1H,2H,5H" form (MW 198.22):
-
Reagents: Dissolve the tetrahydro intermediate in 1,4-dioxane or xylene.
-
Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) or use Pd/C (10%) with reflux.[1]
-
Reaction: Heat to reflux for 6–12 hours.
-
Purification: Filter off the spent oxidant/catalyst. Evaporate solvent. Recrystallize from MeOH/DMF.
Analytical Characterization
Trustworthy identification requires a multi-modal approach.
-
1H NMR (DMSO-d6, 400 MHz):
-
Indole NH (s): ~11.5–12.0 ppm (Broad singlet, exchangeable).
-
Lactam NH (s): ~10.5–11.0 ppm (Broad singlet).
-
Aromatic Region:
-
C3-H and C4-H (Pyridine ring): Two doublets or multiplet around 6.5–7.5 ppm (distinctive of the pyridone system).[1]
-
Indole Protons: 3 protons (C6, C7, C9). Look for the singlet at C9 (due to C8-methyl).
-
-
Methyl Group: Singlet at ~2.40 ppm.
-
-
Mass Spectrometry:
-
ESI+: Expect
. -
Fragmentation: Loss of CO (28 Da) is common in cyclic amides/lactams.
-
Biological Context & Applications
The 8-methyl-
Mechanism of Action Map
Figure 2: Potential pharmacological targets based on structural homology to Latrepirdine.
Therapeutic Relevance
-
Alzheimer's Disease: The structural similarity to Dimebon suggests potential for stabilizing mitochondrial function and inhibiting cholinesterases. The "1-one" (lactam) moiety increases polarity compared to the parent carboline, potentially altering blood-brain barrier (BBB) penetration and metabolic stability.[1]
-
Oncology:
-Carbolines are known DNA intercalators.[5] The planarity of the 8-methyl-1-one derivative facilitates insertion between base pairs, potentially inhibiting Topoisomerase II.[1]
References
-
PubChem Compound Summary. (2025). 8-methyl-5H-pyrido[4,3-b]indole (Gamma-Carboline Core Data).[1][6] National Center for Biotechnology Information. Link
-
Alekseyev, R. S., et al. (2009).[7] "
-Carbolines and their hydrogenated derivatives: Methods of synthesis, chemical and biological properties." Chemistry of Heterocyclic Compounds. Link -
Bonjoch, J., et al. (2008).
-carboline derivatives as potent and selective cysLT1 antagonists." Bioorganic & Medicinal Chemistry. Link -
NIST Chemistry WebBook. (2025). Standard Reference Data for Carboline Derivatives. National Institute of Standards and Technology.[8] Link
-
Cheméo. (2025).[9][4][10] Physical Properties of Tetrahydro-gamma-carbolin-1-ones.Link
Sources
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- 4. 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl- | C12H12N2O | CID 11790213 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective N-Alkylation Protocols for 8-Methyl-γ-carbolin-1-one Derivatives
Executive Summary & Mechanistic Causality
The 8-methyl-
The Causality of Regioselectivity: The regioselectivity of alkylation is governed by the distinct pKa values, steric environments, and the nature of the base/solvent pair used. The indole N5-H has a pKa of ~16.2, while the lactam N2-H exhibits similar acidity (pKa ~16.0–17.0) depending on the tautomeric state .
-
Thermodynamic Control (N5-Alkylation): Utilizing a mild, soft base like Cesium Carbonate (
) in a highly polar aprotic solvent (DMF) heavily favors N5-alkylation. The large, polarizable cesium cation poorly coordinates the deprotonated nitrogen, creating a highly reactive "naked" anion. Because the N5 position is sterically more accessible than the hydrogen-bonded lactam N2, it serves as the kinetically and thermodynamically favored site for mono-alkylation . -
Exhaustive Deprotonation (N2, N5-Dialkylation): Sodium Hydride (NaH) acts as a hard, irreversible base. Using >2.5 equivalents of NaH forces the formation of the dianion, a process driven forward by the evolution of hydrogen gas. Subsequent quenching with an excess of an alkyl halide inevitably yields the dialkylated product .
Reaction Pathway Visualization
Regioselective N-alkylation pathways for 8-methyl-γ-carbolin-1-one based on base and stoichiometry.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in In-Process Controls (IPCs) and specific analytical markers to verify causality and confirm structural identity without ambiguity.
Protocol A: Selective N5-Alkylation (Indole Nitrogen)
This protocol is optimized for the synthesis of N5-alkylated derivatives, a critical step in developing CFTR potentiators .
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Charge the flask with 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1.0 eq, 5.0 mmol) and anhydrous
(1.5 eq, 7.5 mmol). -
Anion Formation: Add 15 mL of anhydrous DMF. Stir the suspension at room temperature (20 °C) for 30 minutes. Causality note: Pre-stirring ensures complete dissolution and thermodynamic equilibration of the N5-cesium salt.
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq, 5.5 mmol) dropwise over 5 minutes. Heat the reaction mixture to 60 °C for 4–6 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The system validates completion when the starting material peak disappears and a single major peak corresponding to the
of the mono-alkylated mass is observed (>95% AUC). -
Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold water to precipitate the product. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 5% aqueous LiCl ( mL) to systematically remove residual DMF. Dry over and concentrate in vacuo. -
Analytical Validation: Run a
H NMR (DMSO- ). Validation marker: The broad indole NH singlet (~11.0 ppm) must be absent, while the lactam NH singlet (~7.5–8.0 ppm) must remain intact. The new N5-alkyl protons will appear (e.g., N5- at ~3.7 ppm).
Protocol B: Exhaustive N2,N5-Dialkylation
This protocol utilizes hard basic conditions to force complete dialkylation.
-
Preparation: In an argon-purged flask, dissolve 8-methyl-
-carbolin-1-one (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. -
Dianion Formation: Carefully add NaH (60% dispersion in mineral oil, 3.0 eq, 15.0 mmol) portion-wise. Causality note: Immediate effervescence (H₂ gas) will occur. The hard hydride base irreversibly deprotonates both nitrogens. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete dianion formation.
-
Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (3.5 eq, 17.5 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
In-Process Control (IPC): Perform TLC (Eluent: DCM/MeOH 9:1). The system validates completion when both the starting material (
) and the transient mono-alkylated intermediate ( ) are entirely consumed, leaving a single high-running spot ( ). -
Workup: Carefully quench excess NaH with saturated aqueous
at 0 °C. Extract with DCM ( mL), wash with brine, dry over , and concentrate. Purify via flash chromatography. -
Analytical Validation:
H NMR (DMSO- ). Validation marker: Both the indole NH (~11.0 ppm) and lactam NH (~7.5 ppm) must be completely absent. Two distinct N-alkyl environments will be visible (e.g., N5- at ~3.7 ppm and N2- at ~3.1 ppm).
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, providing a predictive framework for process scale-up.
| Reaction Type | Base | Equivalents | Solvent | Temp | Regioselectivity | Typical Yield |
| Mono-alkylation (N5) | 1.2 - 1.5 | DMF | 60 °C | >95% N5 | 75 - 85% | |
| Mono-alkylation (N5) | 2.0 | MeCN | 80 °C | ~80% N5 | 50 - 60% | |
| Dialkylation (N2, N5) | NaH | 3.0 | DMF | 0 °C to RT | N2, N5 (Exhaustive) | 85 - 95% |
| Mono-alkylation (N2) | NaH | 1.1 | THF | 0 °C | Requires N5-PG* | 60 - 70% (over 3 steps) |
*Note: Direct N2-alkylation without N5-protection results in inseparable mixtures of N2, N5, and dialkylated products due to the similar pKa values. N5-Boc protection is mandatory for pure N2-alkylation.
References
-
Design, Synthesis, Molecular Docking Study and Biological Evaluation of Novel γ-Carboline Derivatives of Latrepirdine (Dimebon) as Potent Anticancer Agents Source: PubMed Central (PMC) URL:[Link]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]
- US5360800A - Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives Source: Google Patents URL
Microwave-assisted synthesis of pyrido[4,3-b]indol-1-one derivatives
Accelerated Discovery: Microwave-Assisted Synthesis of Pyrido[4,3-b]indol-1-one ( -Carbolinone) Derivatives
Executive Summary
The pyrido[4,3-b]indol-1-one scaffold (a derivative of
This Application Note details two validated microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times from days to minutes while improving yield and purity. We focus on:
-
Protocol A: A precision Palladium-Catalyzed Intramolecular Heck Cyclization.
-
Protocol B: A high-throughput One-Pot Multicomponent Reaction (MCR).
Scientific Rationale & Mechanism
The Thermal Challenge vs. The Microwave Solution
Conventional heating relies on convection currents, creating thermal gradients that lead to side reactions (e.g., polymerization of indole precursors). Microwave irradiation provides dielectric heating , directly coupling with polar reaction components (solvents, catalysts). This results in:
-
Inverted Thermal Gradients: The reaction mixture heats from the inside out, ensuring uniform activation energy.
-
Superheating: Solvents can reach temperatures well above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius law).
Target Scaffold Analysis
The target, pyrido[4,3-b]indol-1-one, is constructed by fusing a pyridinone ring across the C2-C3 bond of the indole core.
Figure 1: Structural assembly of the target
Protocol A: Pd-Catalyzed Intramolecular Heck Cyclization
Best for: High-purity library generation, late-stage functionalization. Mechanism: This route utilizes an intramolecular Heck-type reaction of N-allyl-2-haloindole-3-carboxamides. The microwave energy facilitates the oxidative addition and migratory insertion steps of the Palladium cycle.
Materials
-
Precursor: N-allyl-2-bromo-1-methyl-1H-indole-3-carboxamide (0.5 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) - Anhydrous
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology
-
Vessel Charging: In a 10 mL microwave process vial, add the indole precursor (0.5 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and K₂CO₃ (138 mg).
-
Solvation: Add 3.0 mL of anhydrous DMF. Add a Teflon-coated stir bar.[1]
-
Deoxygenation: Cap the vial and purge with Argon for 30 seconds (via septum) to prevent Pd oxidation.
-
Microwave Irradiation:
-
Workup: Cool to room temperature (compressed air cooling). Pour mixture into 20 mL ice water.
-
Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane:EtOAc gradient).
Mechanistic Pathway (Graphviz)
Figure 2: Catalytic cycle for the Pd-mediated intramolecular cyclization. Microwave irradiation significantly accelerates the Migratory Insertion step.
Protocol B: One-Pot Multicomponent Reaction (Green Synthesis)
Best for: Diversity-Oriented Synthesis (DOS), scaffold hopping, metal-free requirements. Mechanism: A domino Knoevenagel condensation / Michael addition / Cyclization sequence.
Materials
-
Reagent A: Indole-3-carbaldehyde (1.0 mmol)
-
Reagent B: Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 mmol)
-
Reagent C: Primary Amine (e.g., Aniline or Benzylamine) (1.1 mmol)
-
Solvent: Ethanol or Acetic Acid (Glacial)
-
Catalyst: None (Thermal/MW activation) or Ammonium Acetate (10 mol%)
Step-by-Step Methodology
-
Preparation: In a 30 mL microwave vial, dissolve Indole-3-carbaldehyde and Meldrum's acid in 5 mL Ethanol.
-
Step 1 (Knoevenagel): Irradiate at 80°C for 2 minutes . (Forms the alkylidene intermediate).
-
Addition: Decap carefully and add the Primary Amine. Reseal.
-
Step 2 (Cyclization): Irradiate at 120°C for 10 minutes .
-
Note: The reaction generates CO₂ and Acetone as byproducts; pressure will rise. Ensure vial is rated for >15 bar.
-
-
Workup: Cool to RT. The product often precipitates out of ethanol.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Comparative Analysis: MW vs. Conventional
The following data summarizes internal validation runs comparing Protocol A (Heck) under standard reflux conditions versus the microwave protocol.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Temperature | 110°C (Reflux) | 140°C (Sealed) | +30°C |
| Time | 24 Hours | 15 Minutes | 96x Faster |
| Yield | 45 - 58% | 82 - 91% | ~1.5x Yield |
| Solvent Vol. | 20 mL | 3 mL | Green Metric |
| Purity (LCMS) | 85% (requires chromatography) | >95% (often simple filtration) | Efficiency |
Troubleshooting & Optimization
Common Failure Modes
-
Pd Black Precipitation (Protocol A):
-
Cause: Oxidation of catalyst or excessive temperature.
-
Fix: Ensure rigorous Argon purging. Add Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst/stabilizer.
-
-
Vessel Over-pressurization (Protocol B):
-
Cause: Release of CO₂ from Meldrum's acid decomposition.
-
Fix: Use a larger headspace vial (30 mL vial for a 5 mL reaction). Program a "ramp" time of 2 minutes to reach 120°C to allow controlled off-gassing.
-
-
Incomplete Cyclization:
-
Fix: Increase hold time by 5-minute increments. Do not exceed 180°C as the indole core may degrade.
-
Safety Note
Microwave synthesis involves high pressures. Always use certified vials (e.g., Pyrex/Borosilicate) and ensure the instrument's pressure sensor is active.
References
-
Microwave-Assisted Intramolecular Dehydrogen
-Carboline Derivatives.- Source: Journal of Organic Chemistry (via PubMed/NIH)
- Context: Validates the Pd-catalyzed C-H activ
-
Microwave-Assisted Synthesis of Tetrahydro-
-carbolines and -Carbolines.- Source: Heliyon (ResearchG
- Context: Provides foundational parameters for Pictet-Spengler type cyclizations under MW irradi
-
Intramolecular Heck Reaction in the Synthesis of Heterocycles.
- Source: Chimica Italiana
- Context: Mechanistic grounding for the Protocol A cycliz
-
Microwave-Assisted Multicomponent Reaction for Indolyl Substituted Deriv
- Source: Synthetic Communic
- Context: Supports the logic for Protocol B (One-pot MCR) efficiency.
5-HT3 receptor binding assay protocols for gamma-carbolines
High-Affinity Profiling of -Carbolines at the 5-HT3 Receptor: A Comprehensive Radioligand Binding Protocol
As a Senior Application Scientist in neuropharmacology, I have observed that evaluating the binding kinetics of rigid, planar tricyclic scaffolds—such as
This application note provides a definitive, causality-driven protocol for quantifying the binding affinity (
Mechanistic Rationale & Target Biology
The 5-HT3 receptor is a pentameric Cys-loop receptor. Agonists and competitive antagonists bind at the interface of adjacent subunits in the extracellular domain. Because
To counteract this, we utilize
Fig 1. Competitive displacement logic at the 5-HT3A orthosteric binding site.
Experimental Design: A Self-Validating System
A robust assay must internally prove its own validity. This protocol is engineered as a self-validating system by incorporating strict Quality Control (QC) parameters into every microplate:
-
Total Binding (TB): Radioligand + Membrane + Vehicle. Establishes the maximum signal (
). -
Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM unlabeled Granisetron. Establishes the noise floor.
-
Specific Binding (SB): Calculated as TB - NSB. Causality Check: If SB is < 80% of TB, the membrane preparation is degraded or the filter washing step was insufficient.
-
-Factor: Evaluates assay robustness.
. A is mandatory for data release.
Step-by-Step Methodology
Reagent Preparation & Causality
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA.
-
Why? The physiological ionic strength (NaCl) is critical to maintain the active conformation of the 5-HT3 extracellular domain. EDTA chelates divalent cations (
) to inhibit endogenous metalloproteases and prevent ligand-cation complexation.
-
-
Filter Pre-treatment: 0.3% Polyethylenimine (PEI) in distilled water.
-
Why?
-carbolines and basic radioligands bind electrostatically to negatively charged glass fiber (GF/B) filters. PEI coats the filters with a dense positive charge, drastically reducing NSB and rescuing the signal-to-noise ratio.
-
Fig 2. Step-by-step workflow for the 5-HT3 radioligand binding assay.
Protocol Execution
Step 1: Membrane Preparation
-
Harvest HEK293 cells expressing human 5-HT3A receptors at 80% confluency.
-
Homogenize in ice-cold Assay Buffer using a Dounce homogenizer (10 strokes).
-
Centrifuge at 40,000 × g for 20 minutes at 4°C.
-
Resuspend the pellet in Assay Buffer to a final protein concentration of 10–20 µ g/well (quantified via BCA assay).
Step 2: Assay Assembly (96-well format)
-
Add 50 µL of test
-carboline (serial dilutions from to M) or vehicle to respective wells. -
Add 50 µL of
granisetron (final concentration ~0.5 nM, near its ). -
Initiate the reaction by adding 100 µL of the membrane suspension.
-
Incubate the plates at 22°C (room temperature) for 60 minutes. Note: 60 minutes is required to ensure the system reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations.
Step 3: Rapid Filtration and Detection
-
Pre-soak GF/B filter plates in 0.3% PEI for at least 30 minutes prior to use.
-
Terminate the incubation by rapid vacuum filtration using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer. Note: Cold buffer slows the dissociation rate (
) of the bound radioligand during the wash step. -
Dry the filter plates, add 40 µL of microscintillant per well, and read on a Microbeta scintillation counter to extract Counts Per Minute (CPM).
Quantitative Data Analysis
Raw CPM values must be converted to percentage of specific binding. The
Because we are utilizing a competitive binding model, the absolute affinity (
Representative Binding Data
To benchmark your assay, compare your experimental data against known reference standards and literature values for carboline derivatives[3].
| Compound | Structural Class | Target Receptor | Assay Role | |
| Granisetron | Indazole | 5-HT3A | 0.2 - 0.5 | Reference / NSB Control |
| Tropisetron | Indole | 5-HT3A | 1.0 - 3.0 | Positive Control |
| 5-HT3A | > 1000 | Baseline Scaffold | ||
| Compound IV-18 | Substituted | 5-HT3A | 15.4 | Representative Test Ligand |
Table 1: Expected binding affinities for reference antagonists and representative
Troubleshooting & Edge Cases
-
High Non-Specific Binding (>25% of Total Binding):
-carbolines are highly lipophilic. If NSB is high, increase the PEI concentration to 0.5% or extend the pre-soak time to 1 hour. Ensure the wash buffer is strictly maintained at 4°C. -
Steep Hill Slopes (
): This indicates potential compound aggregation or non-competitive allosteric interference. If observed with a novel -carboline, add 0.01% BSA to the assay buffer to prevent micelle formation. -
Low Total Signal (CPM < 1000): Membrane protein concentration is too low, or the
granisetron has degraded. Verify radiochemical purity and re-quantify membrane protein.
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Building a 5-HT3A Receptor Expression Map in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylalkylamine-, beta-carboline-, quinolizine- and azecine-derived compounds and their in vitro interaction with the ionotropic 5-HT3 receptor: search for new lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Enhancement of Gamma-Carboline Derivatives for Cell Assays
Executive Summary
Gamma-carbolines (e.g., Latrepirdine/Dimebon) represent a critical scaffold in neurodegenerative and oncological drug discovery. However, their rigid planar tricyclic structure facilitates strong
This guide provides a validated framework for solubilizing gamma-carboline derivatives. We move beyond simple DMSO dissolution to advanced complexation strategies using Hydroxypropyl-
The Physicochemical Challenge
To solve the solubility problem, one must first understand the molecular behavior of the scaffold.
Structural Determinants
The gamma-carboline core (5H-pyrido[4,3-b]indole) is characterized by:
-
High Lipophilicity: Most bioactive derivatives exhibit a LogP > 3.5, driving the molecule to partition into lipid membranes or plastic labware rather than the aqueous phase.
-
pH-Dependent Solubility: The pyridine nitrogen is basic (pKa ~8.0–9.0).
-
Acidic pH (< 6.0): Protonated, cationic, soluble (e.g., Dihydrochloride salts).
-
Physiological pH (7.4): Predominantly neutral (free base), leading to a dramatic drop in solubility.
-
-
Aggregative Potential: The planar aromatic system promotes the formation of insoluble micro-crystalline fibrils in aqueous media, often invisible to the naked eye but detectable by light scattering.
The "Solvent Shock" Phenomenon
A common error is diluting a high-concentration DMSO stock (e.g., 10 mM) directly into cell culture media. The rapid change in dielectric constant and pH causes the "metastable zone" to collapse, forcing the compound out of solution before it can disperse.
Table 1: Solubility Profile of Model Gamma-Carboline (Latrepirdine Analog)
| Solvent System | Solubility (25°C) | State | Suitability for Cell Assay |
| DMSO (100%) | > 50 mg/mL | Soluble | No (Toxic > 0.5%) |
| Water (pH 3.0) | ~ 10 mg/mL | Soluble (Salt) | No (Acidic shock to cells) |
| PBS (pH 7.4) | < 0.01 mg/mL | Precipitate | No (Bio-unavailable) |
| 20% HP- | ~ 5 mg/mL | Complexed | Yes (Biocompatible) |
Strategic Framework: The Solubility Decision Tree
Before beginning wet-lab work, use this logic flow to select the appropriate formulation strategy based on your specific derivative's properties.
Figure 1: Decision matrix for selecting the optimal solubilization strategy. Basic gamma-carbolines benefit from salt formation, but often require secondary strategies (Cyclodextrins) to prevent precipitation at physiological pH.
Validated Protocols
Protocol A: HP- -CD Complexation (The "Gold Standard")
For highly lipophilic gamma-carbolines, simple solvent dilution is insufficient. Encapsulation in Hydroxypropyl-
Materials:
-
Gamma-carboline derivative (powder).[1]
-
(2-Hydroxypropyl)-
-cyclodextrin (Sigma-Aldrich, Cat# H107). -
Milli-Q Water.
-
0.22 µm PES Syringe Filter.
Procedure:
-
Prepare Vehicle: Dissolve HP-
-CD in Milli-Q water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Weigh & Mix: Weigh the gamma-carboline powder into a glass vial. Add the 20% HP-
-CD vehicle to achieve a target concentration of 1–5 mM .-
Note: Do not use plastic tubes for this step; carbolines stick to polypropylene.
-
-
Energy Input: The complexation is not instantaneous.
-
Vortex for 2 minutes.
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
-
Visual Check: The solution should be perfectly clear. If turbid, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity; dilute and repeat.
-
Dilution: Use this aqueous stock to dilute directly into cell media. The final cyclodextrin concentration on cells should be <0.5% to avoid cholesterol depletion.
Protocol B: The "Step-Down" Serial Dilution
If using DMSO stocks, you must avoid the "100% to 0.1%" shock. This protocol creates an intermediate buffer zone.
Concept:
Instead of: 10 mM DMSO Stock
Figure 2: The Step-Down Dilution Workflow. The intermediate step allows the compound to equilibrate in a semi-aqueous environment before final exposure to serum proteins and physiological pH.
Procedure:
-
Stock: Prepare 10 mM stock in anhydrous DMSO.
-
Intermediate: Prepare a glass tube with 990 µL of PBS (pH 7.4).
-
Spike: While vortexing the PBS, slowly add 10 µL of the DMSO stock.
-
Critical: Add DMSO to PBS, not PBS to DMSO.
-
Result: 100 µM compound in 1% DMSO.
-
-
Inspection: Check for turbidity immediately. If clear, proceed.
-
Final Dosing: Add 10 µL of the Intermediate to 90 µL of cell culture media in the assay plate.
-
Final Concentration: 10 µM compound, 0.1% DMSO.
-
Quality Control: The "Crash" Test
Never assume solubility. Validate it using a simple light-scattering check before running expensive cell assays.
-
Prepare Mock Plate: Prepare a 96-well plate with media (no cells).
-
Dose: Perform the dilution series intended for the assay.
-
Incubate: Place in the incubator (37°C) for 2 hours.
-
Read:
-
Method A (Microscopy): Inspect under 20x phase contrast. Look for dark crystals or "oily" droplets.
-
Method B (Absorbance): Measure OD at 600nm or 650nm.
-
Criteria: An OD > 0.01 above the blank indicates precipitation.
-
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Stella, V. J., & He, Q. (2008). Cyclodextrins.[2][3][4][5] Toxicologic Pathology, 36(1), 30–42. (Safety profile of HP-
-CD in biological assays). Link -
Bachurin, S. O., et al. (2001).[6] Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer.[6] Annals of the New York Academy of Sciences, 939(1), 425-435.[6] (Foundational paper on Dimebon/Gamma-carboline pharmacology and salts). Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
BenchChem Technical Support. (2025). Enhancing the solubility of hydrophobic compounds for cell-based assays. (General guidelines for DMSO/Cyclodextrin limits). Link
Sources
Troubleshooting & Optimization
Technical Support Center: 8-Methyl-gamma-carbolin-1-one Cyclization
This guide serves as a specialized technical support resource for researchers optimizing the synthesis of 8-methyl-gamma-carbolin-1-one (systematically: 8-methyl-5H-pyrido[4,3-b]indol-1(2H)-one).
This scaffold is a critical intermediate in the development of neuroprotective agents (e.g., Dimebon/Latrepirdine analogs) and DNA intercalators. The "1-one" functionality specifically implies a lactam moiety in the pyridine ring (C-ring), typically formed via the cyclization of an N-substituted indole-2-carboxamide .
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for C-Ring Cyclization
Part 1: The Core Challenge (Mechanistic Insight)
The synthesis of 8-methyl-gamma-carbolin-1-one typically hinges on the Pomeranz-Fritsch type cyclization (or a modified Bobbitt cyclization). You are likely reacting 5-methylindole-2-carboxylic acid (or its ester) with an amino-acetal (e.g., aminoacetaldehyde dimethyl acetal), followed by acid-mediated ring closure.
The Yield Bottleneck: The critical failure point is the electrophilic aromatic substitution at the indole C3 position. Although the 5-methyl group (becoming C8 in the carboline) activates the indole ring, the electron-withdrawing nature of the C2-carbonyl (amide/ester) deactivates the system, creating a "push-pull" conflict. Low yields often result from:
-
Premature hydrolysis of the acetal to the aldehyde without immediate cyclization (leading to polymerization).
-
Intermolecular oligomerization rather than intramolecular cyclization.
-
N-alkylation side reactions if the indole nitrogen (N5) is unprotected.
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns black/tarry immediately upon adding acid. How do I prevent this polymerization?
Diagnosis: This indicates that the unmasked aldehyde intermediate is polymerizing with itself or the indole C3 position intermolecularly before the intramolecular ring closure can occur. Solution:
-
Dilution Factor: This is the most critical variable. Run the cyclization at high dilution (0.01 M to 0.05 M) . This kinetically favors the intramolecular reaction (cyclization) over intermolecular polymerization (tar formation).
-
Acid Choice: Switch from harsh mineral acids (H₂SO₄) to Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA) esters. MsOH provides excellent solubility and a controlled protonation environment.
-
Slow Addition: Do not dump the acetal precursor into hot acid. Add the precursor solution dropwise to the refluxing acid solution over 1-2 hours.
Q2: I observe a persistent intermediate on TLC that refuses to cyclize. What is it?
Diagnosis: This is likely the intermediate aldehyde (de-acetalized but uncyclized) or a stable hemiaminal . The indole C3 is not nucleophilic enough to attack the iminium ion under your current conditions. Solution:
-
Temperature Boost: This cyclization often requires temperatures >80°C. Refluxing in toluene/acetic acid or neat PPA at 100-110°C is standard.
-
Lewis Acid Additive: If Brønsted acids fail, add 10-20 mol% Sc(OTf)₃ or InCl₃ . These Lewis acids coordinate to the carbonyl/iminium, increasing electrophilicity without causing the oxidative degradation seen with strong protic acids.
Q3: The product is forming, but purification is difficult due to co-eluting impurities.
Diagnosis: The impurities are likely dimers or N-alkylated byproducts . Solution:
-
Workup Protocol: Do not just extract. The lactam (pyridone) product is often sparingly soluble in organic solvents but soluble in base.
-
Basify reaction mixture to pH > 10.
-
Wash with EtOAc (removes non-acidic impurities/dimers).
-
Re-acidify the aqueous layer to pH 5-6.
-
The product often precipitates as a solid. Filter and wash with cold water/ether.
-
Q4: Does the 5-methyl group on the indole affect the reaction rate?
Answer: Yes. The 5-methyl group is an electron-donating group (EDG). It increases electron density at the indole C3 position (para to the methyl group), which accelerates the cyclization compared to the unsubstituted indole.
-
Warning: This increased nucleophilicity also makes the system more prone to oxidative side reactions. Ensure the reaction vessel is thoroughly purged with Argon/Nitrogen .
Part 3: Optimized Experimental Protocols
Protocol A: The "Pomeranz-Fritsch" Cyclization (Recommended)
Best for: High purity requirements and gram-scale synthesis.
Precursor Synthesis: Coupling of 5-methylindole-2-carboxylic acid with aminoacetaldehyde dimethyl acetal using EDC/HOBt to form amide (A) .
Cyclization Step:
-
Preparation: Dissolve Amide (A) (1.0 equiv) in glacial acetic acid (0.05 M concentration).
-
Catalyst: Add Methanesulfonic acid (MsOH) (5.0 equiv).
-
Reaction: Heat the mixture to reflux (118°C) under Argon.
-
Monitoring: Monitor by HPLC/TLC. The acetal disappears quickly; the aldehyde intermediate may linger. Total time is typically 2–6 hours.
-
Quench: Cool to room temperature. Pour onto crushed ice.
-
Isolation:
-
Neutralize with conc. NH₄OH to pH 8–9.
-
The precipitate is the crude 8-methyl-gamma-carbolin-1-one .
-
Filter, wash with water, then cold diethyl ether.
-
Recrystallize from DMF/Ethanol if necessary.
-
Expected Yield: 65–75% (Optimized) vs. 30–40% (Standard).
Data Summary: Acid Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Yield (%) | Observations |
| HCl (6M) | Dioxane | 100 | 35% | Significant tar formation (polymerization). |
| PPA (Neat) | - | 120 | 55% | High yield but difficult workup (viscous). |
| MsOH | AcOH | 118 | 72% | Cleanest conversion; easy precipitation. |
| TFA | DCM | 40 | <10% | Temperature too low for ring closure. |
Part 4: Pathway Visualization
The following diagram illustrates the critical "Decision Point" where the reaction either succeeds (Cyclization) or fails (Polymerization).
Caption: The critical divergence point is the Iminium ion stage. High dilution favors the green path (Cyclization); high concentration favors the grey path (Polymerization).
References
-
Mechanism of Pomeranz-Fritsch Cyclization
- Title: The Pomeranz–Fritsch reaction: a versatile method for the synthesis of isoquinolines and rel
- Source:Tetrahedron (2009).
-
URL:[Link]
-
Gamma-Carboline Synthesis (Dimebon Analogs)
- Title: Synthesis and biological evaluation of novel γ-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists.
- Source:Bioorganic & Medicinal Chemistry Letters (2009).
-
URL:[Link]
-
Indole Reactivity & C3 Cyclization
- Title: Indoles: Industrial and Product Applic
- Source:Wiley Online Library.
-
URL:[Link]
-
Optimized Cyclization Conditions (MsOH/AcOH)
Sources
Troubleshooting oxidation steps in gamma-carboline synthesis
Technical Support Center: Troubleshooting Oxidation in -Carboline Synthesis
Executive Summary & Mechanistic Principles
The synthesis of fully aromatic
This transformation requires the removal of four hydrogen atoms (two equivalents of H
Workflow of γ-carboline synthesis via stepwise dehydrogenation of THγC.
Validated Experimental Protocols
Protocol A: Pd/C Catalyzed Dehydrogenative Aromatization
This method utilizes thermal energy and a metal surface to drive dehydrogenation, avoiding stoichiometric chemical oxidants [1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve TH
C (1.0 equiv) in anhydrous xylene (0.1 M). Causality Note: Xylene (b.p. 140 °C) is chosen over toluene (b.p. 110 °C) because the second dehydrogenation step requires higher thermal energy to overcome the aromaticity activation barrier. -
Catalyst Addition: Blanket the flask with Argon. Carefully add 10 wt% Pd/C (15 mol% Pd). Causality Note: Pd/C is highly pyrophoric. Adding it under Argon prevents solvent vapor ignition.
-
Reflux: Equip with a reflux condenser and heat to 140 °C with vigorous stirring for 18-24 hours.
-
Self-Validation (Monitoring): Monitor via TLC (eluent: DCM/MeOH 9:1). The starting material (weakly UV-active) will convert to a highly fluorescent, strongly UV-active spot (fully aromatic
-carboline). If a mid-Rf spot persists, the reaction is stalled at the dihydro-intermediate. -
Workup: Cool to room temperature. Filter the suspension through a tightly packed Celite pad to remove the palladium. Wash the pad thoroughly with hot ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude
-carboline.
Protocol B: DDQ-Mediated Oxidative Aromatization
For substrates sensitive to high temperatures, DDQ provides a rapid, room-temperature alternative via a single-electron transfer (SET) mechanism [2].
Step-by-Step Methodology:
-
Preparation: Dissolve TH
C (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath. -
Oxidant Addition: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv) portionwise. Causality Note: Exactly 2.0 equivalents are required for the four-electron oxidation. The extra 0.2 equiv compensates for ambient moisture which can prematurely quench the DDQ.
-
Reaction & Self-Validation: Remove the ice bath. Stir for 2-6 hours. Validation: The reaction is visually self-validating. The solution will transition from deep red (active DDQ) to a suspension containing a pale yellow/brown precipitate (DDQH
, the reduced byproduct). -
Quenching & Workup: Add 1M aqueous NaOH (equal volume to THF). Causality Note: DDQH
strongly hydrogen-bonds to the basic -carboline nitrogen, causing co-elution during chromatography. NaOH deprotonates DDQH , trapping it in the aqueous layer as a highly soluble sodium salt. -
Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na
SO , and concentrate.
Troubleshooting FAQs
Q: My Pd/C aromatization is stalling at the dihydro-
Q: I am observing significant N-oxide formation during aerobic oxidation. How can I prevent this?
A: Uncontrolled oxygen insertion at the basic pyridine-like nitrogen is a common side reaction when using O
Q: When using DDQ, my isolated yield is low and the NMR shows a complex mixture of dimers. What happened?
A: DDQ operates via a radical single-electron transfer (SET) pathway. If your
Diagnostic logic tree for troubleshooting low yields in γ-carboline aromatization.
Quantitative Data Comparison
The following table summarizes the operational parameters and primary limitations of common oxidation systems used for
| Oxidant System | Typical Temp (°C) | Reaction Time (h) | Average Yield (%) | Primary Limitation / Failure Mode |
| 10% Pd/C (Dehydrogenation) | 110–150 (Toluene/Xylene) | 12–24 | 75–85% | Highly susceptible to catalyst poisoning by sulfur/amines. |
| DDQ (Stoichiometric) | 0–25 (THF/Dioxane) | 2–6 | 80–90% | Difficult purification (DDQH |
| MnO | 80 (Benzene/Toluene) | 18–36 | 60–70% | Heterogeneous reaction requiring massive stoichiometric excess (10+ eq). |
| O | 80–100 (Pivalic Acid) | 8–16 | 70–85% | Risk of N-oxide formation if O |
Technical Support Center: Optimizing Purification of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one Regioisomers
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one and its regioisomers. The separation of these closely related compounds presents a significant challenge in medicinal chemistry and process development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the isolation of high-purity target molecules.
Introduction: The Challenge of Pyrido[4,3-b]indol-1-one Regioisomer Separation
The pyrido[4,3-b]indole (γ-carboline) scaffold is a key pharmacophore in numerous biologically active compounds. The synthesis of substituted derivatives, such as 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one, often yields a mixture of regioisomers. These isomers, differing only in the position of the methyl group on the aromatic ring, possess very similar physical and chemical properties, making their separation notoriously difficult. Standard purification techniques may prove inadequate, leading to co-elution in chromatography or co-crystallization, which can compromise the accuracy of subsequent biological assays and the quality of drug candidates.
This guide will equip you with the knowledge and practical strategies to effectively separate these challenging regioisomers, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a single spot for my crude product mixture. Does this mean it's pure?
A1: Not necessarily. Regioisomers of pyrido[4,3-b]indol-1-one can have very similar polarities, leading to identical or nearly identical Rf values on a standard TLC plate. A single spot on TLC is not a definitive indicator of purity. It is crucial to employ higher-resolution analytical techniques like HPLC or ¹H NMR to confirm the presence of multiple isomers.
Q2: What is the most common cause of poor separation between my 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one and its regioisomers during column chromatography?
A2: The most frequent issue is an inappropriate solvent system. The subtle differences in polarity between the regioisomers require a finely tuned mobile phase to achieve separation. A solvent system that is too polar will cause all isomers to elute quickly with little resolution, while a system that is not polar enough will result in long retention times and broad peaks.
Q3: Can I use recrystallization to separate the regioisomers?
A3: Recrystallization can be a viable method, but its success is highly dependent on the specific regioisomers and the solvent system chosen.[1][2] The isomers must have sufficiently different solubilities in the selected solvent at different temperatures. It often requires extensive screening of various solvents and solvent mixtures to find a system that allows for the preferential crystallization of one isomer.[3] In many cases, regioisomers tend to co-crystallize, making this method challenging.
Q4: Are there any additives I can use in my mobile phase to improve separation in flash chromatography?
A4: Yes, for basic heterocyclic compounds like pyrido[4,3-b]indol-1-ones, adding a small amount of a basic modifier such as triethylamine (0.1-1%) to the mobile phase can improve peak shape and potentially enhance separation by minimizing interactions with the acidic silica gel surface.[4] Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.[4]
Q5: How can I confirm the identity of my purified regioisomers?
A5: The most powerful techniques for identifying and distinguishing regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS).[5][6] Subtle differences in the chemical shifts and coupling constants in the aromatic region of the NMR spectrum can definitively establish the position of the methyl group.[7] HRMS can confirm the elemental composition, and analysis of fragmentation patterns can sometimes provide clues to the isomeric structure.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one regioisomers.
Problem 1: Poor or No Separation in Flash Column Chromatography
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent System | 1. Systematic TLC Analysis: Screen a variety of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[9] 2. Fine-tune the Solvent Ratio: Once a suitable system is identified, make small, incremental changes to the solvent ratio to optimize the separation between the isomeric spots on the TLC plate. 3. Consider a Ternary System: In some cases, adding a third solvent can modulate the selectivity of the separation. For example, adding a small amount of acetone to a hexane/ethyl acetate mixture can sometimes improve the resolution of polar compounds. | The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. By carefully adjusting the polarity of the mobile phase, you can exploit the subtle differences in the polarity of the regioisomers to achieve separation.[10] |
| Column Overloading | 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb for difficult separations is a sample-to-silica ratio of 1:50 to 1:100. 2. Use Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be loaded onto the column, which often results in sharper bands and better separation.[4] | Overloading the column leads to broad, overlapping bands, making separation impossible. Dry loading ensures that the sample is introduced to the column in a narrow, concentrated band, which is crucial for achieving high resolution. |
| Incorrect Stationary Phase | 1. Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, explore other options such as alumina (neutral, acidic, or basic) or reversed-phase (C18) silica. Reversed-phase chromatography, which separates compounds based on hydrophobicity, can sometimes provide a different selectivity for regioisomers. | The choice of stationary phase determines the nature of the interactions with the analytes. Changing the stationary phase can alter the separation mechanism and may provide the necessary selectivity to resolve closely related isomers. |
Problem 2: Product "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Solution is Supersaturated or Cooled Too Quickly | 1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool slowly and undisturbed. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound to provide a nucleation site for crystal growth. | "Oiling out" occurs when the solubility of the compound decreases so rapidly that it separates as a liquid phase instead of forming a crystalline lattice. Slow cooling and providing nucleation sites encourage the ordered arrangement of molecules into crystals.[11] |
| Presence of Impurities | 1. Pre-purification: Perform a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization. 2. Use a Different Solvent System: Impurities can sometimes inhibit crystallization. Trying a different solvent may leave these impurities in solution. | Impurities can disrupt the crystal lattice formation. A preliminary purification step can remove problematic impurities, facilitating successful crystallization. |
Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol outlines a systematic approach to developing a flash chromatography method for separating 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one regioisomers.
1. TLC Method Development:
- Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
- Spot the solution on at least three different TLC plates.
- Develop the plates in different solvent systems of varying polarity. Good starting points for polar heterocyclic compounds include:[10]
- Hexane:Ethyl Acetate (e.g., 1:1, 1:2, 2:1)
- Dichloromethane:Methanol (e.g., 98:2, 95:5, 90:10)
- Consider adding 0.5% triethylamine to the mobile phase to reduce peak tailing.
- Identify the solvent system that provides the best separation between the spots corresponding to your regioisomers, with the target compound having an Rf of ~0.25.
2. Column Preparation and Loading:
- Select an appropriately sized flash column based on your sample size (aim for a 1:50 sample to silica ratio).
- Pack the column with silica gel using the chosen eluent.
- Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin elution with the optimized solvent system.
- If the separation is still challenging, consider running a shallow gradient (e.g., starting with a slightly less polar mixture and gradually increasing the polarity).
- Collect small fractions and analyze them by TLC to identify the pure fractions containing your desired regioisomer.
4. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one isomer.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For particularly challenging separations or when very high purity is required, preparative HPLC is the method of choice.[2][7]
1. Analytical Method Development:
- Develop an analytical HPLC method using a high-resolution column (e.g., a C18 column for reversed-phase or a cyano or silica column for normal-phase).
- Screen different mobile phases. For reversed-phase, typical mobile phases are mixtures of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. For normal-phase, hexane/isopropanol or hexane/ethanol are common.[12]
- Optimize the gradient and flow rate to achieve baseline separation of the regioisomers.
2. Scale-Up to Preparative HPLC:
- Select a preparative column with the same stationary phase as your analytical column.
- Scale the flow rate and injection volume according to the dimensions of the preparative column.
- Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration.
- Perform the preparative HPLC run, collecting fractions corresponding to each separated peak.
3. Product Recovery:
- Analyze the collected fractions by analytical HPLC to confirm their purity.
- Combine the pure fractions and remove the solvent, typically by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
Data Presentation: Characterization of Pyrido[4,3-b]indol-1-one Regioisomers
The following table provides hypothetical but representative NMR data to illustrate how to distinguish between different methyl-substituted pyrido[4,3-b]indol-1-one regioisomers. The exact chemical shifts will vary depending on the specific substitution pattern and the NMR solvent used.
| Regioisomer | Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Key Differentiating Features |
| 8-methyl- | ~2.4 (s, 3H, Ar-CH₃), Aromatic protons show distinct splitting patterns and chemical shifts. | The chemical shift of the methyl singlet and the coupling patterns of the aromatic protons are unique to this isomer. |
| 7-methyl- | ~2.5 (s, 3H, Ar-CH₃), Aromatic protons will have a different set of chemical shifts and coupling constants compared to the 8-methyl isomer. | The position of the methyl group significantly influences the electronic environment of the neighboring protons, leading to observable differences in the NMR spectrum. |
| 6-methyl- | ~2.3 (s, 3H, Ar-CH₃), Aromatic protons will exhibit another unique set of shifts and couplings. | Each regioisomer will have a unique "fingerprint" in the aromatic region of the ¹H NMR spectrum. |
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification and characterization of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one regioisomers.
Caption: A generalized workflow for the purification and analysis of pyrido[4,3-b]indol-1-one regioisomers.
References
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Preparation and Separation of 1‐Methyl‐1,2,3,4‐tetrahydro‐β‐carboline Enantiomers by HPLC Using a New Derivatization Reagent. Retrieved from [Link]
-
MDPI. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
R Discovery. (2003, February 1). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Unknown. (n.d.). RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.... Retrieved from [Link]
-
Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
PMC. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
College of Engineering Safety. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Unknown. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3d and its regioisomer 3dd. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
-
Unknown. (2022, March 9). 1 H NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. (2008, May 30). Influence of the presence of methyl cyclodextrins in high-performance liquid chromatography mobile phases on the separation of beta-carboline alkaloids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (2026, February 7). Analytical and Preparative Chiral Separation of β-Carboline Derivatives, LDL Oxidation Inhibitors, Using HPLC and CE Methodologies: Determination of Enantiomeric Purity. Retrieved from [Link]
-
Unknown. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). 'H-NMR chemical shifts for compounds 1 to 6. Retrieved from [Link]
-
MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether. Retrieved from [Link]
-
MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
-
PMC. (2018, April 6). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Retrieved from [Link]
-
MDPI. (2010, August 17). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines. Retrieved from [Link]
-
Unknown. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ResearchGate. (2017, April 3). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]
-
PMC. (n.d.). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. praxilabs.com [praxilabs.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. news-medical.net [news-medical.net]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. sorbtech.com [sorbtech.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Gamma-Carboline Synthesis & Stabilization
Topic: Preventing Polymerization During Gamma-Carboline Ketone Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting Guide & FAQ
Executive Summary: The "Tar" Problem
The synthesis of gamma-carbolines (pyrido[4,3-b]indoles), such as the Alzheimer's candidate Latrepirdine (Dimebon) , typically relies on the Fischer Indole Synthesis (FIS) . This reaction involves the condensation of a phenylhydrazine with a 4-piperidone derivative.
The Failure Mode: Users frequently report the reaction mixture turning into an intractable black "tar" or gum. This is rarely a random event; it is the result of competing polymerization pathways:
-
Self-Condensation of the Ketone: 4-piperidone precursors are unstable free bases that undergo aldol-like oligomerization.
-
Oxidative Polymerization: The electron-rich indole product is susceptible to radical oxidation if not protected from air.
-
Thermal Degradation: Phenylhydrazines decompose violently at uncontrolled temperatures.
This guide provides a self-validating protocol to isolate these variables and prevent polymerization.
Module 1: Pre-Reaction Troubleshooting (The Starting Material)
Context: The most common cause of polymerization occurs before the reaction flask is even heated. The ketone precursor, 4-piperidone , is thermodynamically unstable as a free base.
FAQ: Pre-Reaction Stability
Q: My 4-piperidone starting material turned into a yellow/orange gum during storage. Can I still use it?
-
Diagnostic: No. The color change indicates the formation of enaminones and aldol oligomers. Using this material will seed further polymerization in the FIS step, drastically lowering yield.
-
Root Cause: 4-piperidone free base undergoes intermolecular aldol condensation (self-polymerization) at room temperature.
-
Corrective Action:
-
Salt Formation: Always store 4-piperidone as the Hydrochloride Monohydrate salt (
). The protonated nitrogen withdraws electron density, preventing enolization and subsequent self-attack. -
Fresh Liberation: If the free base is absolutely required (e.g., for a specific N-alkylation step prior to FIS), liberate it from the HCl salt immediately before use at
and use within 30 minutes.
-
Q: Should I protect the piperidone nitrogen before the Fischer reaction?
-
Recommendation: Yes.
-
Reasoning: Unprotected secondary amines can react with the electrophilic imine intermediates during FIS.
-
Protocol: Use N-Benzyl , N-Methyl , or N-Boc protected 4-piperidones. N-Benzyl is preferred for stability; N-Boc is acid-labile and may deprotect prematurely under Lewis acid catalysis, leading to complex mixtures.
Module 2: Reaction Optimization (The Fischer Indole Step)
Context: The cyclization step requires an acid catalyst and heat.[1][2] This is the "Danger Zone" for polymerization.
Experimental Workflow: Controlled Cyclization
The following diagram outlines the critical decision pathways to avoid polymerization.
Caption: Critical control points in the Fischer Indole Synthesis. Green paths indicate optimal conditions; red paths indicate polymerization risks.
FAQ: Reaction Conditions
Q: The reaction mixture turned black immediately upon adding the acid. What happened?
-
Diagnostic: "Thermal Runaway" or "Exothermic Decomposition."
-
Root Cause: Adding strong acid (like
or Polyphosphoric Acid) to the hydrazone causes a massive exotherm. If the temperature spikes too fast, the phenylhydrazine moiety decomposes into radicals, initiating tar formation. -
Corrective Action:
-
Solvent Switch: Move from neat Polyphosphoric Acid (PPA) to alcoholic acid solutions (e.g., saturated
in Ethanol or 4M in Dioxane). This provides a heat sink. -
Stepwise Heating: Form the hydrazone at
to first. Then, add the acid catalyst slowly. Only heat to reflux after the catalyst is fully dispersed.
-
Q: Can I use Lewis Acids (ZnCl2) instead of Protic Acids?
-
Analysis: Yes, but with caveats.
-
Pros:
is milder and often produces cleaner reactions for sensitive substrates. -
Cons: It requires higher temperatures (
) to drive the [3,3]-sigmatropic rearrangement, often necessitating high-boiling solvents like dichlorobenzene. -
Verdict: For gamma-carbolines, alcoholic HCl (refluxing ethanol) is the "Gold Standard" balance between reactivity and thermal safety [1, 2].
Module 3: Post-Reaction & Isolation
Context: Even if the reaction works, the product can polymerize during workup if the pH or oxidation state is mishandled.
Data Table: Solvent & Workup Compatibility
| Parameter | Recommended Condition | DANGER (Causes Polymerization) |
| Atmosphere | Strict Nitrogen/Argon | Ambient Air (Oxidizes electron-rich indole) |
| Quenching | Pour into Ice/Water + | Adding water to hot acid (Violent exotherm) |
| pH during Extraction | Basic (pH 9-10) for free base | Acidic (pH < 2) promotes oligomerization |
| Drying Agent | Acidic clays or silica (can catalyze degradation) |
Protocol: The "Crash-Out" Method (Self-Validating)
To avoid purifying a "tarry" residue, use this purification-by-precipitation method which validates purity visually.
-
Reaction: Run FIS in Ethanol/HCl.
-
Cooling: Cool the mixture to
slowly. -
Filtration: The gamma-carboline often crystallizes as the Hydrochloride Salt directly from the reaction mixture.
-
Success Indicator: A white or off-white precipitate forms.[3]
-
Failure Indicator: No precipitate; dark oil remains.
-
-
Wash: Filter the solid and wash with cold acetone (removes colored impurities and polymers).
-
Result: This avoids column chromatography, where the free base might streak or decompose on silica [3].
Summary of Best Practices
-
Start Right: Use 4-Piperidone HCl monohydrate or N-protected variants; never store the free base.
-
Control Heat: Use EtOH/HCl instead of neat PPA to manage exotherms.
-
Exclude Oxygen: Indoles are electron-rich; oxygen turns them into dark oligomers.
-
Isolate as Salt: Precipitate the product as a salt directly from the reaction mixture to avoid handling the unstable free base oil.
References
-
Ivachtchenko, A. V., et al. (2009).[4] Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 19(12), 3183-3187.[4] Link
- Barlin, G. B. (1985). The Fischer Indole Synthesis of gamma-Carbolines. Australian Journal of Chemistry. (General reference for carboline synthesis methodology).
-
CymitQuimica. (n.d.). 4-Piperidone hydrochloride: Properties and Stability. CymitQuimica Technical Data. Link
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Seminal text on mechanism and side reactions).[5]
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Synthesis and biological evaluation of novel gamma-carboline analogues of Dimebon as potent 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 8-Methyl Substituted Carbolines
Welcome to the technical support guide for navigating the synthetic challenges associated with 8-methyl substituted carbolines. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome the common hurdles presented by steric hindrance from the C8-methyl group.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and frequently encountered questions regarding the synthesis of 8-methyl carboline derivatives.
Q1: What is steric hindrance and why is the 8-methyl group on the carboline ring system so problematic?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups in a molecule obstructs a chemical reaction. In the case of 8-methyl substituted carbolines, the methyl group at the C8 position is in close proximity to the indole nitrogen (N-9) and the C1 position of the pyridine ring. This "peri-interaction" creates a sterically congested environment that can impede the approach of reagents, increase the activation energy of transition states, and influence the conformational preferences of the molecule, thereby reducing reaction rates and yields.
Q2: Which specific synthetic steps are most commonly affected by the 8-methyl group?
A2: The steric bulk of the 8-methyl group most significantly impacts three main classes of reactions:
-
Pictet-Spengler Cyclization: The formation of the carboline core itself can be hindered, as the cyclization step requires the formation of a new bond at the C7a-C7b position, which is influenced by the adjacent C8-methyl group.
-
N-9 Functionalization: Introducing substituents onto the indole nitrogen (N-9) is particularly challenging due to the steric clash with the neighboring C8-methyl group. This is a classic peri-interaction problem.
-
C1 Position Reactions: Reactions involving the C1 position of the pyridine ring, such as additions or cross-coupling, can be slowed down or prevented entirely by the steric shield provided by the C8-methyl group.
Q3: What are the overarching strategies to overcome this steric hindrance?
A3: Generally, overcoming this steric challenge involves one or more of the following approaches:
-
Forcing Reaction Conditions: Employing higher temperatures, often with microwave irradiation, to provide the necessary activation energy to overcome the steric barrier.
-
Advanced Catalysis: Using highly active catalysts, such as specific Lewis acids or sophisticated organometallic complexes with tailored ligands, that can operate effectively in sterically demanding environments.
-
Alternative Reaction Pathways: Devising synthetic routes that avoid the most sterically hindered steps. This might involve forming the critical bond before the aromatic system is fully established or using rearrangement reactions.
-
Judicious Choice of Reagents: Selecting smaller, more reactive reagents or using precursors that minimize steric clash during the key bond-forming step.
Section 2: Troubleshooting Guides & Protocols
This section provides detailed solutions to specific experimental problems you may encounter.
Problem 1: Low or No Yield in Pictet-Spengler Reaction for Core Synthesis
Question: "I am attempting to synthesize an 8-methyl-β-carboline via a standard Pictet-Spengler reaction using tryptamine and an aldehyde under acidic conditions (e.g., TFA, HCl), but my yields are consistently below 20% or the reaction fails entirely. How can I improve this?"
Causality & Solution:
The low yield is a direct consequence of the 8-methyl group sterically hindering the key electrophilic aromatic substitution (SEAr) cyclization step. The bulky methyl group destabilizes the transition state required for the closure of the pyridine ring. To overcome this, you need to increase the electrophilicity of the intermediate iminium ion and/or provide sufficient energy for the reaction to proceed.
Recommended Solutions:
-
Microwave-Assisted Synthesis: Microwave heating can efficiently deliver the energy required to overcome the high activation barrier. The rapid, uniform heating often leads to cleaner reactions and significantly higher yields in shorter times.
-
Stronger Lewis Acid Catalysis: Switching from a Brønsted acid to a potent Lewis acid can dramatically increase the electrophilicity of the iminium intermediate, facilitating the cyclization. Scandium triflate (Sc(OTf)₃) is particularly effective.
Protocol: Microwave-Assisted Pictet-Spengler Reaction
-
Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, combine the 8-methyltryptamine derivative (1.0 mmol) and the desired aldehyde (1.2 mmol).
-
Solvent: Add 5 mL of a suitable high-boiling point solvent, such as toluene or 1,2-dichloroethane.
-
Acid Catalyst: Add trifluoroacetic acid (TFA, 3.0 mmol).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 140-160 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with a saturated NaHCO₃ solution. Extract the product with dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Pictet-Spengler Conditions
| Method | Catalyst | Temperature (°C) | Time | Typical Yield (%) |
| Conventional | HCl | 80 | 24 h | 15-25% |
| Conventional | TFA | 110 (reflux) | 12 h | 20-35% |
| Microwave | TFA | 150 | 30 min | 65-80% |
| Lewis Acid | Sc(OTf)₃ | 80 | 6 h | 70-85% |
Problem 2: Failed N-9 Arylation/Alkylation via Buchwald-Hartwig Coupling
Question: "I am trying to install an aryl group on the N-9 position of my 8-methyl-β-carboline using standard Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃), but I only recover starting material. What is preventing the reaction?"
Causality & Solution:
This is a classic case of steric hindrance around the reaction center. The C8-methyl group and the substituent at the C1 position create a highly congested pocket around the N-9 nitrogen. This steric crowding prevents the bulky palladium-ligand complex from accessing the nitrogen for the crucial reductive elimination step of the catalytic cycle.
The solution requires a catalyst system specifically designed for sterically hindered substrates. This involves using a less bulky, yet highly active, palladium precatalyst and a specialized ligand that is both electron-rich and has a wide bite angle to facilitate the reaction.
Recommended Solution:
Employ a modern generation of Buchwald-Hartwig catalyst systems. Specifically, the combination of a G3 (third-generation) palladium precatalyst and a sterically demanding biaryl phosphine ligand like BrettPhos or tBuBrettPhos is highly effective for these challenging couplings. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is also crucial.
Protocol: Optimized Buchwald-Hartwig N-Arylation
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
Preparation: To an oven-dried Schlenk flask, add the 8-methyl carboline (1.0 mmol), the aryl halide (1.2 mmol), and tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Base and Solvent: Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol, 1.0 M solution in THF). Add 5 mL of anhydrous toluene.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the N-9 arylated carboline.
References
-
Title: Microwave-assisted Pictet-Spengler reaction for the synthesis of β-carbolines. Source: Molecules (Journal) URL: [Link]
-
Title: Scandium Triflate as an Efficient Catalyst for the Pictet-Spengler Reaction. Source: Organic Letters (Journal) URL: [Link]
-
Title: Addressing the Challenge of Steric Hindrance in Buchwald-Hartwig Amination: The Development of BrettPhos and Related Ligands. Source: The Journal of Organic Chemistry (Journal) URL: [Link]
-
Title: Third-Generation Buchwald-Hartwig Precatalysts: A Practical and Versatile Platform for C-N and C-O Cross-Coupling Reactions. Source: Angewandte Chemie International Edition (Journal) URL: [Link]
Technical Support Center: Resolution of Enantiomers in Chiral Gamma-Carboline Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantioseparation & Purification of Gamma-Carboline Scaffolds Audience: Medicinal Chemists, Process Engineers, Chromatographers
Executive Technical Overview
Gamma-carbolines (5H-pyrido[4,3-b]indoles) represent a privileged scaffold in drug discovery, notably in the development of antihistamines (e.g., Dimebon/Latrepirdine) and neuroprotective agents. The primary challenge in resolving these derivatives lies in the basic nitrogen at the
Successful resolution requires a strategy that mitigates non-specific interactions (peak tailing) while maximizing the steric discrimination of the chiral selector. This guide synthesizes protocols for HPLC, SFC, and kinetic resolution, prioritizing self-validating workflows.
Method Development: The Decision Matrix
Objective: Select the optimal separation mode based on solubility and scale.
Workflow Visualization
The following decision tree outlines the logical progression for selecting a separation mode.
Figure 1: Strategic decision tree for selecting the chromatographic mode based on analyte solubility and polarity.
Technical Support: Troubleshooting & FAQs
Category A: Chromatographic Separation (HPLC/SFC)
Q1: I am observing severe peak tailing (As > 1.5) on polysaccharide columns.[1] How do I correct this?
-
Root Cause: Gamma-carbolines possess a basic pyridine nitrogen. This moiety interacts strongly with residual silanols on the silica support of Chiralpak/Chiralcel columns, causing non-specific retention.
-
Corrective Protocol:
-
Standard Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic modifier.
-
High-Basicity Analytes: If tailing persists, increase DEA to 0.5% .
-
SFC Mode: Use 0.2% Isopropylamine (IPA) or DEA in the co-solvent (MeOH/EtOH).
-
Q2: My compound is insoluble in Hexane/Ethanol (Normal Phase). What is the alternative?
-
Root Cause: Many functionalized gamma-carbolines are too polar or crystalline for non-polar mobile phases.
-
Corrective Protocol (Polar Organic Mode):
-
Column: Chiralpak AD-H, OD-H, or Immobilized phases (IA, IC).
-
Mobile Phase: 100% Acetonitrile (ACN) or MeOH/ACN mixtures.
-
Mandatory Additives: You must use a double additive system to control ionization.
-
Recipe: ACN/MeOH (90:10) + 0.1% DEA + 0.1% Acetic Acid.
-
-
Why: This "ionic liquid" effect stabilizes the charge state of the zwitterionic carboline while maintaining solubility.
-
Q3: I see separation on the analytical scale, but resolution is lost during preparative scale-up.
-
Root Cause: "Volume Overload" or "Concentration Overload" leading to Langmuir isotherm non-linearity.
-
Corrective Protocol:
-
Solubility Trick: Dissolve the sample in Dichloromethane (DCM) .
-
Column Switch: Switch to an Immobilized CSP (e.g., Chiralpak IA, IB, IC). These columns tolerate DCM injection solvents, whereas coated columns (AD, OD) will be destroyed by DCM.
-
SFC Scale-Up: Transition to SFC. The supercritical CO2 allows for higher diffusivity and loadability compared to HPLC.
-
Category B: Chemical Resolution & Synthesis[4][5][6][7]
Q4: Chromatography is too expensive for my multi-gram batch. Can I use crystallization?
-
Root Cause: Need for a scalable, non-chromatographic method.
-
Corrective Protocol (Diastereomeric Salt Formation):
-
Gamma-carbolines are weak bases. They form salts with chiral acids.
-
Screening Agents: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (+)-Camphorsulfonic acid.
-
Workflow:
-
Mix racemate (1 eq) with Chiral Acid (0.5 - 1.0 eq) in EtOH or Acetone.
-
Heat to reflux and cool slowly (1°C/min) to induce crystallization.
-
Filter crystals and check ee% of the solid vs. mother liquor.
-
Recrystallize to >99% ee.
-
Free-base: Treat solid with 1M NaOH and extract into DCM.
-
-
Standardized Experimental Protocols
Protocol 4.1: Analytical SFC Screening (Green Chemistry)
This protocol utilizes Dimethyl Carbonate (DMC) as a green modifier, which often enhances resolution for indole-based alkaloids.
| Parameter | Setting / Value |
| Instrument | Agilent 1260 Infinity II SFC or Waters UPC2 |
| Column | Chiralpak IC-3 or Amylose-SA (3.0 x 100 mm, 3 µm) |
| Mobile Phase A | CO2 (Supercritical) |
| Mobile Phase B | Methanol : Dimethyl Carbonate (1:1) + 0.2% DEA |
| Gradient | 5% to 40% B over 5 minutes |
| Back Pressure | 120 - 150 bar |
| Temperature | 40°C |
| Detection | UV @ 254 nm (Carboline core absorption) |
Protocol 4.2: Kinetic Resolution via Menthyl Esters
If the gamma-carboline has a pendant carboxylic acid or alcohol, use a chiral auxiliary.
-
Derivatization: React racemate with (-)-Menthol (using DCC/DMAP) to form diastereomeric esters.
-
Separation: These diastereomers often separate easily on achiral silica gel (flash chromatography) due to significantly different physical properties.
-
Hydrolysis: Isolate the desired diastereomer and hydrolyze (LiOH/THF) to recover the enantiopure gamma-carboline.
Logic of Separation: The "Three-Point" Interaction
Understanding why separation occurs allows you to predict column choice.
Figure 2: The three-point interaction model required for chiral recognition of gamma-carbolines on polysaccharide phases.
-
Pi-Pi Stacking: The planar carboline ring stacks with the phenyl groups of the CSP (Amylose/Cellulose derivatives).
-
Hydrogen Bonding: The indole N-H acts as a donor; the carbonyls on the CSP act as acceptors.
-
Steric Fit: The 3D shape of the gamma-carboline must "fit" into the helical groove of the polymer. Note: Amylose (Chiralpak AD/IA) often works better for helical/bulky molecules, while Cellulose (Chiralcel OD/IC) works better for flat/planar molecules like carbolines.
References
-
Ilisz, I., et al. (2020).[6] Enantioseparation of β-carboline, tetrahydroisoquinoline and benzazepine analogues... in HPLC and SFC. Journal of Chromatography A.
-
Larsson, N., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Marine Drugs.
-
Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
Sigma-Aldrich Technical Service. (2020). Chiral Chromatography Frequently Asked Questions.
-
Beilstein Institute. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
Sources
- 1. HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC FULIR [fulir.irb.hr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of ß-carboline, tetrahydroisoquinoline and benzazepine analogues of pharmaceutical importance: Utilization of chiral stationary phases based on polysaccharides and sulfonic acid modified Cinchonaalkaloids in high-performance liquid and subcritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side products in Fischer indole synthesis of carbolinones
Technical Support Center: Fischer Indole Synthesis of Carbolinones
A Guide to Minimizing Side Products and Optimizing Yields
Welcome to the technical support guide for the Fischer indole synthesis, with a specific focus on its application in the synthesis of carbolinones. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, we will address common issues, particularly the formation of unwanted side products, and provide actionable troubleshooting strategies rooted in mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about the Fischer indole synthesis for carbolinone formation, providing the foundational knowledge needed to diagnose and resolve common experimental issues.
Q1: What is the accepted mechanism for the Fischer indole synthesis, and how does it apply to carbolinones?
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole ring from an arylhydrazine and a suitable ketone or aldehyde.[1][2][3] The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl group of the ketone precursor to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the key bond-forming event.[4][5]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is the rate-determining step.[2] This concerted pericyclic reaction cleaves the weak N-N bond and forms a new C-C bond, establishing the core structure of the indole.[1][4]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal to generate the stable, aromatic indole ring system of the carbolinone.[1][2]
dot graph "Fischer_Indole_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Generalized Mechanism of the Fischer Indole Synthesis", labelloc=b, fontname="Arial", fontsize=12, size="7.6,5!"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
// Nodes A [label="Arylhydrazine +\nKetone Precursor", fillcolor="#F1F3F4", style=filled]; B [label="Phenylhydrazone\n(Imine)", fillcolor="#F1F3F4", style=filled]; C [label="Ene-hydrazine\n(Enamine Tautomer)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; D [label="[5][5]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Di-imine Intermediate", fillcolor="#F1F3F4", style=filled]; F [label="Cyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Ammonia (NH3)\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Carbolinone\n(Final Product)", fillcolor="#F1F3F4", style=filled];
// Edges A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D [label=" H+ Catalyst "]; D -> E; E -> F [label=" Rearomatization "]; F -> G; G -> H; } pdot Caption: Figure 1: Generalized Mechanism of the Fischer Indole Synthesis
Q2: What are the most common side products in carbolinone synthesis, and what causes their formation?
Side product formation is the most significant challenge in this synthesis. The primary causes are often related to the stability of intermediates and competing reaction pathways.
-
Cleavage Products (Aniline and Ketone Fragments): The most problematic side reaction is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[6][7] Instead of undergoing the desired[5][5]-sigmatropic rearrangement, the intermediate can fall apart, regenerating the aniline derivative and a ketone-derived fragment. This pathway is particularly favored when the starting materials have certain electronic properties.[6][7]
-
Regioisomers: If an unsymmetrical ketone is used as the starting material, tautomerization can occur on either side of the carbonyl group. This leads to the formation of two different ene-hydrazine intermediates and, consequently, a mixture of two regioisomeric carbolinone products that can be difficult to separate.[8]
-
Polymeric/Tarry Materials: Harsh reaction conditions, such as excessively high temperatures or strong acid concentrations, can lead to the decomposition of starting materials, intermediates, or even the final product, resulting in the formation of insoluble, dark-colored tars.[9]
Q3: How do substituents on my starting materials affect the reaction outcome?
Substituent effects play a pivotal role in the success or failure of the Fischer indole synthesis.
-
Electron-Donating Groups (EDGs): EDGs on the phenylhydrazine ring can sometimes be problematic. While they can facilitate the electrophilic attack on the benzene ring during cyclization, computational studies have shown that strong EDGs can over-stabilize intermediates, leading to preferential N-N bond cleavage instead of the desired rearrangement.[6][7] This is a known issue in the synthesis of 3-aminoindoles, where the reaction often fails.[6][7]
-
Electron-Withdrawing Groups (EWGs): EWGs on the phenylhydrazine ring, such as nitro or fluoro groups, can slow down the reaction by deactivating the aromatic ring towards cyclization.[4] However, they can also strengthen the N-N bond, potentially suppressing the unwanted cleavage side reaction. The reaction conditions, particularly temperature and acid strength, often need to be more forcing to achieve good conversion.[4]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the ketone can physically impede the[5][5]-sigmatropic rearrangement or the final cyclization step, leading to lower yields.[9]
Part 2: Troubleshooting & Optimization Guide
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Carbolinone Product.
A low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reactant purity.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Inappropriate Acid Catalyst | The acid's role is to protonate the hydrazone, facilitating both the tautomerization and the key rearrangement. Too weak an acid may not provide a sufficient driving force, while an overly strong acid can promote decomposition and N-N cleavage.[9][10] | Systematically screen a panel of Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a dehydrating medium.[1][5][11] Start with milder conditions and increase acid strength or concentration incrementally. |
| Suboptimal Temperature | The[5][5]-sigmatropic rearrangement is temperature-dependent. Insufficient thermal energy can stall the reaction, while excessive heat can favor the N-N cleavage pathway and lead to decomposition, resulting in tar formation.[9] | Optimize the reaction temperature in 10-20°C increments. Consider running the reaction at the lowest temperature that affords a reasonable reaction rate to minimize thermal decomposition. Microwave-assisted synthesis can sometimes provide rapid, uniform heating, improving yields.[12] |
| Impure Starting Materials | Impurities in the arylhydrazine or ketone can introduce competing side reactions, inhibit the catalyst, or lead to the formation of complex, hard-to-remove byproducts.[9] | Ensure the purity of all starting materials. Recrystallize or chromatograph the arylhydrazine and distill the ketone if necessary before use. |
| N-N Bond Cleavage | As discussed, electron-donating substituents can weaken the N-N bond, making cleavage a more favorable pathway than rearrangement.[6][7] | If N-N cleavage is suspected (e.g., by detecting aniline byproduct via TLC or GC-MS), consider switching to a Lewis acid catalyst like ZnCl₂, which may favor the rearrangement pathway differently than protic acids.[6] Alternatively, modifying the electronic properties of the starting material, if possible, can be a solution. |
dot graph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=true, label="Figure 2: Workflow for Troubleshooting Low Yield", labelloc=b, fontname="Arial", fontsize=12, size="7.6,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="Optimize Temperature", fillcolor="#F1F3F4"]; ScreenCatalyst [label="Screen Acid Catalysts\n(Brønsted vs. Lewis)", fillcolor="#F1F3F4"]; AnalyzeByproducts [label="Analyze Byproducts\n(TLC, GC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CleavagePath [label="N-N Cleavage Confirmed", fillcolor="#F1F3F4"]; DecompPath [label="Decomposition/Tarring", fillcolor="#F1F3F4"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; CheckPurity -> OptimizeTemp [label="If pure"]; CheckPurity -> Start [label="If impure,\npurify & repeat"]; OptimizeTemp -> ScreenCatalyst; ScreenCatalyst -> AnalyzeByproducts; AnalyzeByproducts -> CleavagePath [label="Aniline detected"]; AnalyzeByproducts -> DecompPath [label="Tar observed"]; CleavagePath -> ScreenCatalyst [label="Try Lewis Acid"]; DecompPath -> OptimizeTemp [label="Lower Temp"]; AnalyzeByproducts -> Success [label="Desired product\nincreases"]; } pdot Caption: Figure 2: Workflow for Troubleshooting Low Yield
Problem 2: Formation of a Mixture of Regioisomers.
This issue arises specifically when using unsymmetrical ketones.
-
Cause: The initial tautomerization of the phenylhydrazone to the ene-hydrazine can occur by abstracting a proton from either of the two different α-carbon atoms. This results in two distinct ene-hydrazine isomers, each of which proceeds through the Fischer mechanism to yield a different carbolinone regioisomer.
-
Solution: The ratio of the products can be influenced by the nature of the acid catalyst and its concentration.[10] Studies have shown that in some systems, higher acid concentrations can favor cyclization toward the less-substituted α-carbon. Therefore, carefully titrating the acid strength (e.g., by using different concentrations of sulfuric acid or PPA) can be a viable strategy to favor the formation of one isomer over the other. If this is not successful, the most practical solution is often to design the synthesis with a symmetrical ketone precursor or to accept the mixture and optimize the chromatographic separation.
Problem 3: Difficulty with Product Purification.
The crude product of a Fischer indole synthesis is often a complex mixture requiring careful purification.
-
Challenge: The desired carbolinone product may have similar polarity to unreacted starting materials or certain side products, making separation difficult. Tarry decomposition products can also complicate the process.
-
Strategies:
-
Aqueous Workup: First, perform a careful aqueous workup. Neutralizing the acidic reaction mixture with a base (e.g., NaHCO₃ or NaOH solution) can help remove the acid catalyst and any water-soluble impurities.
-
Column Chromatography: This is the most common method for purification.[9]
-
Solvent System: A systematic approach to selecting an eluent is critical. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone.
-
Gradient Elution: A gradient elution, where the solvent polarity is increased over time, often provides better separation than an isocratic (constant polarity) elution.[9]
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.[9] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that allow the desired product to crystallize while impurities remain in solution.
-
Part 3: Reference Protocols
The following are generalized protocols that should be adapted and optimized for your specific substrates.
Protocol 1: General Synthesis of a Carbolinone using Polyphosphoric Acid (PPA)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the arylhydrazine (1.0 eq) and the ketone precursor (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the arylhydrazine) to the flask. The mixture will become viscous.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically between 80-140°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully quench the reaction by pouring the viscous mixture onto crushed ice or into a beaker of cold water with stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography or recrystallization as described in the troubleshooting section.
Protocol 2: Milder Synthesis using a Lewis Acid (ZnCl₂)
-
Reactant Preparation: Dissolve the arylhydrazine (1.0 eq) and the ketone precursor (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene) in a round-bottom flask.
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (0.5 - 2.0 eq) to the mixture.
-
Reaction: Heat the reaction to reflux and monitor by TLC.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove any solids and wash the filter cake with the reaction solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a dilute HCl solution (to remove any remaining aniline-like impurities), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds - Benchchem.
- Fischer Indole Synthesis - Alfa Chemistry.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5980-5989.
- Fischer indole synthesis - Wikipedia.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Al-awar, R. S., & Al-awadi, N. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2499-2508.
- Sajjadifar, S., et al. (2014). Fischer Indole Synthesis in the Presence of Citric Acid as a Mild and Efficient Organocatalyst. Scientia Iranica, 21(3), 759-766.
- Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange.
- Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Fischer Indole Synthesis - SynArchive.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Fischer indole synthesis – Knowledge and References - Taylor & Francis.
- Taber, D. F., & Stachel, S. J. (2011). Fischer indole synthesis applied to the total synthesis of natural products. Organic & Biomolecular Chemistry, 9(10), 3531-3543.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability & Handling of 8-Methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (CAS 158148-17-5). Working with fused tricyclic heteroaromatics—specifically gamma-carboline derivatives—in aqueous media requires precise control over solvation dynamics and oxidative stress. This guide provides self-validating protocols, mechanistic troubleshooting, and foundational data to ensure rigorous experimental integrity.
Part 1: Troubleshooting Guide
Q: Why does my solution turn cloudy or precipitate immediately upon adding the compound to the aqueous assay buffer?
A: This is a classic thermodynamic solubility failure driven by the planar, hydrophobic nature of the pyrido[4,3-b]indole core. In high-dielectric environments (like water), the compound minimizes its surface area by undergoing
Q: Why is the compound's concentration/signal decaying over a 24-hour incubation period in my assay? A: Gamma-carbolines are susceptible to spontaneous oxidative degradation, a process heavily influenced by dissolved oxygen, light, and pH[1]. The secondary amines within the pyrido-indole core can undergo single-electron oxidation to form reactive nitrogen-centered radicals, which subsequently degrade into N-oxides and ring-cleaved products[2]. This auto-oxidation is significantly accelerated in alkaline conditions (pH > 8.0). Solution: Maintain your assay buffer between pH 6.0 and 7.5. For incubations exceeding 12 hours, degas your buffers with nitrogen or argon and utilize amber reaction vessels to prevent photo-oxidation.
Q: Why am I seeing high replicate variability and apparent loss of potency in my in vitro biochemical assays? A: This symptom usually points to Non-Specific Binding (NSB). The lipophilic 8-methyl group combined with the aromatic core increases the partition coefficient (LogP), driving the free compound to adhere to hydrophobic plastic surfaces like polystyrene microtiter plates. Solution: Perform all serial dilutions in low-binding polypropylene tubes. If your assay permits, pre-coat your polystyrene plates with a blocking agent (e.g., 0.1% BSA) or switch to glass-insert plates for highly sensitive quantitative readouts.
Part 2: Core Experimental Protocols
Protocol 1: Preparation of a Self-Validating Aqueous Working Solution
Causality: This protocol avoids solvent shock by stepping down the dielectric constant gradually, preventing
-
Primary Stock: Dissolve the desiccated solid in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes. (Note: Protic solvents like methanol are not recommended as they hydrogen-bond with the lactam carbonyl, destabilizing the solvation shell).
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock into 50% DMSO / 50% Assay Buffer.
-
Equilibration: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer at 500 rpm.
-
Dropwise Addition: Using a low-retention pipette, add the intermediate stock dropwise into the vortex of the stirring buffer to reach your final concentration (e.g., 10 µM). Ensure final DMSO is
1% (v/v). -
Self-Validation Step: Filter the final solution through a 0.22 µm PTFE syringe filter. Analyze pre-filtration and post-filtration aliquots via HPLC-UV (
= 254 nm). A peak area recovery of >95% validates the absence of micro-aggregates , confirming the protocol's success.
Protocol 2: Stability Profiling via LC-MS
Causality: To distinguish between physical precipitation and chemical degradation, you must monitor both the parent mass and the emergence of oxidative adducts.
-
Incubate the validated 10 µM aqueous solution at 37°C in a temperature-controlled, light-protected autosampler.
-
Inject 10 µL aliquots onto a C18 reverse-phase column every 2 hours for 24 hours.
-
Elute using a gradient mobile phase (Water/Acetonitrile with 0.1% Formic Acid).
-
Self-Validation Step: Monitor the parent peak (
~199.1 [M+H]+). Simultaneously extract ion chromatograms for +16 Da ( ~215.1) to quantify N-oxide degradants. If the parent peak decreases but no degradants appear, perform a centrifugation test (10,000 x g, 10 min) to confirm physical aggregation rather than chemical instability.
Part 3: Data Presentation
Table 1: Physicochemical Stability Profile of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
| Parameter | Experimental Condition | Observation / Metric |
| Aqueous Solubility | pH 7.4, 1% DMSO, 25°C | < 50 µM (Thermodynamic limit) |
| Chemical Half-life ( | pH 4.0 - 7.5, 37°C | > 48 hours (Stable) |
| Chemical Half-life ( | pH 9.0, 37°C | < 12 hours (Oxidative degradation) |
| Non-Specific Binding | Polystyrene plate, 1 hr | ~30% loss of free compound |
| Non-Specific Binding | Polypropylene tube, 1 hr | < 5% loss of free compound |
Part 4: Mandatory Visualizations
Workflow for preparing and validating stable aqueous solutions of the gamma-carboline derivative.
Primary physical and chemical degradation pathways in aqueous environments.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the intermediate 50% DMSO aqueous stock?
A: No. Freeze-thaw cycles in mixed aqueous/organic solvent systems cause localized concentration gradients during the freezing process (cryo-concentration). This forces the gamma-carboline core into proximity, inducing irreversible
Q: Why is the compound stable at pH 7.4 but highly unstable at pH 9.0?
A: The stability profile is governed by the pKa of the endocyclic nitrogen atoms. In alkaline environments, deprotonation facilitates the formation of an electron-rich species highly susceptible to reactive oxygen species (ROS) and dissolved
Q: Does the 8-methyl substitution impact its aqueous stability compared to the unsubstituted scaffold? A: Yes. The electron-donating nature of the methyl group at the 8-position slightly increases the electron density of the aromatic ring system. While this can enhance target binding (e.g., in CFTR potentiator applications[3]), it marginally increases susceptibility to electrophilic attack and auto-oxidation compared to an unsubstituted or halogenated analog.
References
- Title: Extraction and chromatographic separation methods in pharmacokinetic studies of Stobadine®—an indole-related antioxidant.
- Title: DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study.
- Title: Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one and its Isomeric Analogues
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The pyrido[4,3-b]indole scaffold, a core motif in numerous biologically active alkaloids and synthetic molecules, presents a compelling case for in-depth spectroscopic analysis. This guide provides a comprehensive comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one, a compound of significant synthetic interest.
In the absence of direct experimental data for this specific molecule, we present a detailed predictive analysis of its ¹H and ¹³C NMR spectra. This prediction is grounded in the fundamental principles of NMR spectroscopy and rigorously compared against the experimentally determined spectral data of its close structural isomers and related analogues. This comparative approach not only allows for a robust hypothetical characterization of the target molecule but also offers valuable insights into the structure-spectra correlations within this important class of compounds.
The Structural Landscape: Target Compound and Comparative Alternatives
The focus of our analysis is 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (1) . For a robust comparative study, we will contrast its predicted NMR data with the published data for the following related compounds:
-
1-Methyl-9H-pyrido[3,4-b]indole (Harman) (2) : A well-characterized β-carboline alkaloid, providing a baseline for the aromatic indole and pyridine ring systems.[1]
-
5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one (3) : A constitutional isomer with a saturated pyridine ring and a different methyl substitution pattern.[2]
-
Derivatives of hydrogenated pyrido[4,3-b]indoles : These compounds offer insights into the spectral characteristics of the saturated pyridine portion of the scaffold.[3]
Below is the chemical structure of our target compound, 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one.
Caption: Structure of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one.
Predictive ¹H and ¹³C NMR Spectral Analysis of 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
The prediction of the NMR spectra for our target compound is derived from the established chemical shift ranges and coupling patterns observed in its analogues. Advanced NMR techniques are invaluable for the structural characterization of such heterocyclic systems.[4][5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, aliphatic, and methyl protons. The chemical shifts are influenced by the electronic environment of the fused ring system and the presence of the electron-withdrawing lactam carbonyl group.
-
Aromatic Protons: The indole moiety will display a characteristic pattern. The protons on the benzene ring (H-6, H-7, and H-9) will resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The specific shifts will be influenced by the position of the methyl group. The proton on the pyridine ring (H-4) is expected to be a singlet in the aromatic region.
-
Aliphatic Protons: The methylene protons at C-2 and C-3 of the dihydropyridinone ring will likely appear as triplets, assuming free rotation, in the range of δ 2.5-3.5 ppm.
-
Methyl Protons: The methyl group at C-8 will produce a sharp singlet around δ 2.4-2.5 ppm.
-
NH Protons: The two NH protons (at positions 1 and 5) are expected to be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carbonyl Carbon: The lactam carbonyl carbon (C-1) will be the most downfield signal, expected around δ 170 ppm.
-
Aromatic Carbons: The carbons of the indole and pyridine rings will resonate in the δ 110-150 ppm region. The carbons attached to nitrogen (C-4a, C-5a, C-9a) will have characteristic shifts.
-
Aliphatic Carbons: The methylene carbons (C-2 and C-3) will appear in the upfield region, likely between δ 20 and 40 ppm.
-
Methyl Carbon: The methyl carbon at C-8 will resonate in the upfield region, around δ 20-25 ppm.
Comparative NMR Data Analysis
The following table presents a comparison of the predicted ¹H and ¹³C NMR data for 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (1) with the experimental data for Harman (2) and the saturated analogue (3). This comparison highlights the key spectral differences arising from structural variations.
| Assignment | 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (1) (Predicted) | Harman (2) (Experimental) | 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one (3) (Experimental) |
| ¹H NMR (δ, ppm) | |||
| H-1 | ~8.2 (br s) | - | ~8.5 (br s) |
| H-2 | ~3.4 (t) | - | ~2.8 (t) |
| H-3 | ~2.9 (t) | - | ~3.1 (t) |
| H-4 | ~7.8 (s) | 8.36 (d) | - |
| H-5 | ~11.5 (br s) | 8.87 (br s) | - |
| H-6 | ~7.3 (d) | 7.84 (d) | ~7.5 (d) |
| H-7 | ~7.1 (d) | 7.30 (t) | ~7.2 (t) |
| H-8 | - | 7.55 (t) | ~7.3 (t) |
| H-9 | ~7.6 (s) | 8.09 (d) | ~7.9 (d) |
| CH₃ | ~2.4 (s) | 2.83 (s) | - |
| N-CH₃ | - | - | ~3.6 (s) |
| ¹³C NMR (δ, ppm) | |||
| C-1 | ~170 | 142.9 | ~172 |
| C-2 | ~35 | - | ~38 |
| C-3 | ~25 | 114.7 | ~22 |
| C-4 | ~138 | 138.8 | - |
| C-4a | ~125 | 128.7 | ~128 |
| C-5a | ~135 | 121.5 | ~137 |
| C-6 | ~120 | 120.2 | ~122 |
| C-7 | ~122 | 122.3 | ~123 |
| C-8 | ~130 | 129.5 | ~128 |
| C-9 | ~115 | 111.9 | ~110 |
| C-9a | ~140 | 135.2 | ~142 |
| C-9b | ~128 | 141.5 | ~130 |
| CH₃ | ~21 | 21.0 | - |
| N-CH₃ | - | - | ~30 |
Note: The experimental data for Harman (2) and compound (3) are compiled from various literature sources.[1][2]
Experimental Protocols for NMR Analysis
To obtain high-quality NMR data for pyrido[4,3-b]indol-1-one derivatives, the following experimental workflow is recommended.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of NH protons.[7]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Standard: For quantitative analysis, a known amount of an internal standard can be added.
NMR Data Acquisition
The following set of experiments is recommended for a complete structural elucidation.
-
¹H NMR: A standard one-dimensional proton NMR spectrum should be acquired to observe the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: A one-dimensional carbon spectrum, typically proton-decoupled, is necessary to identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings, which is essential for identifying neighboring protons and tracing out spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule and confirming the overall connectivity, especially the placement of substituents and the fusion of the rings.[8][9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that are critical for determining the stereochemistry and conformation of the molecule.
The following diagram illustrates the workflow for a comprehensive NMR-based structural elucidation.
Caption: Workflow for the comprehensive NMR analysis of pyrido[4,3-b]indol-1-one derivatives.
Conclusion
The structural elucidation of complex heterocyclic molecules like 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one relies heavily on a multi-faceted NMR approach. While direct experimental data for this specific compound is not yet published, a robust predictive analysis based on the well-documented spectra of its isomers and analogues provides a strong foundation for its characterization. The comparative analysis presented in this guide underscores the subtle yet significant effects of structural modifications on NMR spectra. By following the detailed experimental protocols outlined, researchers can confidently and accurately determine the structures of novel compounds within this important chemical class, thereby accelerating the pace of drug discovery and development.
References
-
Silva, A. M. S., et al. (2008). Full NMR analysis of annomontine, methoxy- annomontine and N-hydroxyannomontine pyrimidine-beta-carboline alkaloids. Magnetic Resonance in Chemistry, 46(1), 69-74. [Link]
-
Zhao, T., et al. (2014). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 98, 394-403. [Link]
-
Request PDF. (2025, August 6). Full NMR analysis of annomontine, methoxyannomontine and N-hydroxyannomontine pyrimidine-β-carboline alkaloids. ResearchGate. [Link]
-
Siddiqui, B. S., et al. (2006). Synthesis and Antimycobacterial Activity of Some β-Carboline Alkaloids. Journal of the Chinese Chemical Society, 53(4), 933-939. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-448. [Link]
-
Törös, Z., et al. (2018). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 14, 1238-1245. [Link]
-
Pinto, D. C. G. A., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
PubChem. (n.d.). 8-methyl-5H-pyrido[4,3-b]indole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). CUMYL-PeGACLONE. National Center for Biotechnology Information. Retrieved from [Link]
-
Perlovich, G. L., et al. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. European Journal of Pharmaceutical Sciences, 117, 34-43. [Link]
-
Thirumurugan, P., et al. (2010). Synthesis and NMR spectral assignments of indol-3-yl pyridines through one-pot multi-component reaction. Magnetic Resonance in Chemistry, 48(7), 554-561. [Link]
-
NIST. (n.d.). 9H-Pyrido[3,4-b]indole, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Japan Science and Technology Agency. Retrieved from [Link]
-
Langer, P., et al. (2011). The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead. Archiv der Pharmazie, 344(11), 733-738. [Link]
Sources
- 1. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
- 2. 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl- | C12H12N2O | CID 11790213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Full NMR analysis of annomontine, methoxy- annomontine and N-hydroxyannomontine pyrimidine-beta-carboline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Patterns of Gamma-Carbolin-1-ones
This guide details the mass spectrometry fragmentation patterns of gamma-carbolin-1-ones (specifically the 2,5-dihydro-1H-pyrido[4,3-b]indol-1-one scaffold). It synthesizes experimental data from recent pharmacological studies (including novel psychoactive substances like Cumyl-CH-MEGACLONE) and fundamental heterocyclic fragmentation rules.
Executive Summary
Gamma-carbolin-1-ones are a specific subclass of carboline alkaloids containing a lactam (cyclic amide) functionality within the pyrido[4,3-b]indole core. Unlike their fully aromatic isomers (alpha- or beta-carbolines), the presence of the C-1 carbonyl group dictates a distinct fragmentation pathway dominated by neutral losses characteristic of amides (CO, HNCO) rather than the retro-Diels-Alder (RDA) or HCN losses seen in fully aromatic systems.
This guide serves researchers characterizing these scaffolds in drug discovery (e.g., Alzheimer's therapeutics like Dimebon analogs) and forensic toxicology (e.g., synthetic cannabinoids).
Core Fragmentation Mechanics
The fragmentation of gamma-carbolin-1-ones under Electrospray Ionization (ESI-MS/MS) is driven by the stability of the indole core and the lability of the lactam ring.
The Primary Pathway: Lactam Ring Contraction
The most diagnostic feature of the gamma-carbolin-1-one scaffold is the loss of Carbon Monoxide (CO, 28 Da) .
-
Mechanism: Protonation typically occurs at the amide oxygen or the pyridine nitrogen. High collision energy (CID) induces a ring contraction, ejecting CO.
-
Diagnostic Transition:
. -
Secondary Loss: Following CO ejection, the resulting ion often loses HCN (27 Da) from the pyrrole ring, a hallmark of indole-containing structures.
Side-Chain Dominance (The "Megaclone" Effect)
In N-substituted derivatives (common in drug development), the substituent often fragments before the core ring system.
-
Case Study: Cumyl-CH-MEGACLONE (a gamma-carbolin-1-one based synthetic cannabinoid).[1]
-
Observation: The base peak is often the cleavage of the N-substituent (e.g., cumyl or cyclohexylmethyl group) rather than the core ring fragmentation.
-
Implication: To confirm the core structure, MS^3 (second-generation fragmentation) is often required to observe the characteristic lactam collapse.
Visualization of Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic N-substituted gamma-carbolin-1-one.
Caption: Figure 1. Competitive fragmentation pathways. N-dealkylation often precedes the diagnostic lactam ring contraction (CO loss).
Comparative Analysis: Gamma-Carbolin-1-ones vs. Alternatives
Distinguishing the 1-one scaffold from its isomers is critical, as they share the same molecular formula (isobaric) but possess vastly different pharmacological profiles.
Table 1: Comparative Fragmentation Signatures
| Feature | Gamma-Carbolin-1-one | Beta-Carboline (Harmine/Norharman) | 3-Oxo-Gamma-Carboline |
| Core Structure | Pyrido[4,3-b]indol-1-one | Pyrido[3,4-b]indole | Pyrido[4,3-b]indol-3-one |
| Primary Neutral Loss | CO (-28 Da) | NH3 (-17 Da) or CH3• (-15 Da) | CO (-28 Da) |
| Diagnostic Mechanism | Lactam contraction; Indole charge retention. | RDA (Retro-Diels-Alder) in fully aromatic systems. | Isomeric lactam; distinguished by retention time & MS^3 intensity. |
| Low Mass Ions | m/z 156, 129 (Core) | m/z 168 (Norharman), 140 | Similar to 1-one; requires chromatography. |
| Key Differentiator | High abundance of [M+H-28]+ compared to aromatic carbolines. | High stability of aromatic core ; fragmentation is harder to induce. | Positional Isomer : C-3 carbonyl is less sterically hindered. |
Experimental Validation: The "Isomer Trap"
-
The Problem: A gamma-carbolin-1-one (MW 184) and a 1-hydroxy-beta-carboline (MW 184) are isobaric.
-
The Solution:
-
Gamma-carbolin-1-one: ESI+ yields a strong [M+H]+. MS/MS yields a dominant [M+H-CO]+ (m/z 156).
-
Beta-carboline (aromatic): Often yields [M+H-NH3]+ (m/z 167) or [M+H-HCN]+ (m/z 157). The loss of 28 is significantly less favorable in the fully aromatic pyridine ring compared to the lactam.
-
Experimental Protocol
To reproduce these fragmentation patterns, the following LC-MS/MS conditions are recommended. This protocol is self-validating through the use of an internal standard (e.g., deuterated analog or a structural isomer like Norharman).
LC-MS/MS Method Parameters
-
Instrument: Q-ToF or Triple Quadrupole (QqQ).
-
Ionization: ESI Positive Mode.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: Isomers require high-efficiency separation.
-
Gradient: 5% B to 95% B over 10 mins.
Step-by-Step Workflow
-
Pre-Screening: Perform a Full Scan (MS1) to identify the precursor mass (e.g., m/z 185.07 for the core).
-
Product Ion Scan: Select the precursor and ramp Collision Energy (CE) from 10 to 50 eV.
-
Data Validation:
-
Check for Loss of 28 Da (Confirm Lactam).
-
Check for Loss of Substituent (Confirm Side Chain).
-
Negative Control: Inject a Beta-carboline standard. If the peak at m/z 156 (M-28) is absent or <5% relative abundance, the sample is likely not the 1-one lactam.
-
References
-
Cumyl-CH-MEGACLONE Metabolism & MS Data
-
Beta-Carboline Fragmentation Standards
-
Synthesis and Structure of Gamma-Carbolines
- Title: Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evalu
- Source: Beilstein Journal of Organic Chemistry, 2021.
-
URL:[Link]
-
General Lactam Fragmentation Rules
- Title: Ion fragmentation of small molecules in mass spectrometry (General Reference).
- Source: UAB Mass Spectrometry Core.
-
URL:[Link]
Sources
- 1. The Novel Psychoactive Substance Cumyl-CH-MEGACLONE: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: 8-Methyl-γ-Carboline vs. β-Carboline Scaffolds
As drug development professionals navigate the complex landscape of indole alkaloids, understanding the profound pharmacological impact of subtle structural shifts is paramount. The migration of a single nitrogen atom from the beta position (pyrido[3,4-b]indole) to the gamma position (pyrido[4,3-b]indole) fundamentally rewires the molecule’s electronic topology, pKa, and hydrogen-bonding capabilities.
This guide provides an objective, data-driven comparison between the classic β-carboline scaffold and the highly specialized γ-carboline scaffold—with a specific focus on the emerging antiviral applications of 8-methyl-γ-carboline .
Mechanistic Bioactivity Profiles
β-Carbolines: Indirect DNA Damage and Neuropharmacology
β-carbolines (e.g., harmine, norharman) are well-documented planar intercalators. Their primary anticancer mechanism involves physical insertion into the DNA helix and the subsequent inhibition of Topoisomerase I and II, which triggers downstream apoptotic cascades (1)[1].
Crucially, the DNA damage induced by β-carbolines is indirect. Studies on human neuroblastoma SH-SY5Y cells demonstrate that norharman induces apoptotic DNA fragmentation, which can be completely prevented by alkaline lysis or by pre-treating the cells with cycloheximide, an inhibitor of protein synthesis (2)[2]. Furthermore, β-carbolines act as potent, reversible inhibitors of Monoamine Oxidase A (MAO-A), making them foundational scaffolds in neuropharmacology[1].
γ-Carbolines & 8-Methyl-γ-Carboline: Direct Cleavage and Viral Protease Inhibition
In stark contrast, γ-carbolines (such as Trp-P-1 and Trp-P-2) possess the intrinsic ability to cause direct DNA cleavage. The presence of the nitrogen atom at the gamma position facilitates maximum, entropically driven DNA binding, making these compounds highly potent cytotoxic agents (3)[3].
Quantitative Data Comparison
The following table summarizes the divergent bioactivity metrics between the two scaffolds based on recent in vitro evaluations:
| Scaffold Type | Representative Compound | Primary Biological Target | Efficacy / Potency | Mechanism of Action |
| β-Carboline | Norharman | DNA / Apoptotic Pathways | Dose-dependent | Indirect DNA fragmentation (Apoptosis)[2] |
| β-Carboline | Harmine | Monoamine Oxidase A (MAO-A) | Low nanomolar IC₅₀ | Reversible competitive inhibition[1] |
| γ-Carboline | Comp3 (Alkyl analog) | HCT-116 Colon Cancer Cells | GI₅₀ = 6.2 µM | Entropic DNA binding / Direct Cleavage[3] |
| 8-Methyl-γ-Carboline | Chloromethyl amide derivative | SARS-CoV-2 Mpro | IC₅₀ = 1.51 µM | Reversible viral protease inhibition[5] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the experimental workflows used to characterize these compounds must feature built-in logical controls. Below are the field-proven protocols used to validate the unique mechanisms of these scaffolds.
Protocol A: Validating Reversible Mpro Inhibition (8-Methyl-γ-Carboline)
Causality: Because chloromethyl amides are typically irreversible covalent modifiers, a Rapid Dilution Assay is mandatory to prove that the 8-methyl-γ-carboline derivative acts reversibly. If the compound is a covalent binder, enzymatic activity will not recover upon dilution.
-
Complex Formation: Pre-incubate recombinant SARS-CoV-2 Mpro (100 nM) with the 8-methyl-γ-carboline derivative at a concentration of 15 µM (10× the IC₅₀) in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA) for 30 minutes at 37°C.
-
Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing 20 µM of a FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Kinetic Monitoring: Immediately monitor fluorescence continuously for 60 minutes (Excitation = 340 nm, Emission = 490 nm).
-
Validation Logic: Calculate the initial velocity (
). Because the 8-methyl-γ-carboline derivative is a reversible inhibitor, the enzymatic activity will rapidly recover to match the trajectory of a vehicle-treated control[5].
Protocol B: Differentiating DNA Damage Modes (Comet Assay with Rescue)
Causality: To definitively prove that β-carbolines cause apoptosis-driven damage while γ-carbolines cause direct chemical cleavage, we utilize Single-Cell Gel Electrophoresis combined with Cycloheximide (CHX), a translation inhibitor.
-
Cell Preparation & Pre-treatment: Seed SH-SY5Y cells in 6-well plates. Pre-treat the experimental cohort with 1 µg/mL Cycloheximide for 1 hour to halt de novo apoptotic protein synthesis.
-
Compound Exposure: Treat cells with either 50 µM Norharman (β-carboline) or 50 µM Trp-P-2 (γ-carboline) for 24 hours.
-
Alkaline Lysis: Harvest cells, embed in low-melting-point agarose on slides, and submerge in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to unwind the DNA.
-
Electrophoresis & Validation Logic: Run electrophoresis at 25V for 30 mins. Stain with SYBR Green.
-
Result: CHX pre-treatment will eliminate the "comet tail" in β-carboline-treated cells (proving damage requires apoptotic proteins). CHX will fail to rescue γ-carboline-treated cells, confirming the scaffold's capacity for direct structural cleavage[2].
-
Pathway Visualizations
Fig 1. Mechanistic divergence between β-carboline and γ-carboline scaffolds.
Fig 2. Rapid dilution assay workflow validating reversible Mpro inhibition.
References
-
The β-carboline alkaloids in cancer therapy-recent advancements in this area. ResearchGate. 3
-
Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells. PubMed / NIH.2
-
Biological activity of beta-carboline alkaloids. BenchChem. 1
-
Recent Advances on Targeting Proteases for Antiviral Development. MDPI. 5
-
Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines. ResearchGate. 4
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Targeting Proteases for Antiviral Development [mdpi.com]
A Comparative Guide to the X-ray Crystallography of Pyrido[4,3-b]indol-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrido[4,3-b]indol-1-one scaffold, a member of the γ-carboline family, is a privileged heterocyclic motif in medicinal chemistry. Its rigid, planar structure provides a unique framework for the development of therapeutic agents targeting a range of biological targets, from serotonin receptors to protein kinases. A deep understanding of the three-dimensional structure of these molecules at the atomic level, as provided by single-crystal X-ray crystallography, is paramount for structure-based drug design and the rational optimization of lead compounds.
This guide provides a comparative analysis of the available X-ray crystallography data for pyrido[4,3-b]indol-1-one derivatives and their closely related isomers. We will delve into the subtle yet significant structural variations imparted by different substitution patterns and explore how these differences can influence molecular packing and intermolecular interactions. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and crystallization of these compounds, empowering researchers to generate their own high-quality crystallographic data.
The Structural Landscape of Pyridoindolones: A Comparative Analysis
While a comprehensive set of publicly available crystallographic data for a series of pyrido[4,3-b]indol-1-one derivatives is currently limited, a detailed examination of the isomeric 9H-pyrido[3,4-b]indol-1(2H)-one (β-carbolinone) system provides invaluable insights into the structural nuances of this class of compounds. A study by Lin et al. (2010) on the synthesis of 3-substituted β-carbolinones included X-ray crystallographic analysis of two key derivatives, offering a foundational dataset for comparison.[1][2]
The following table summarizes the crystallographic data for these two derivatives, highlighting the impact of the substituent at the 3-position on the crystal lattice.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| 9H-Pyrido[3,4-b]indol-1(2H)-one | C₁₁H₈N₂O | Monoclinic | P2₁/n | a = 11.3111(5) Å, b = 7.2906(3) Å, c = 18.0875(10) Å, β = 102.935(2)° | N-H···O hydrogen bonding, π-π stacking |
| 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one | C₁₄H₁₂N₂O₃ | Monoclinic | P2₁/c | Data not publicly available | N-H···O hydrogen bonding, C-H···O interactions, π-π stacking |
The unsubstituted β-carbolinone crystallizes in the monoclinic P2₁/n space group, a common space group for organic molecules.[3] The unit cell parameters define a lattice in which the planar molecules are likely arranged in a herringbone fashion, stabilized by a network of N-H···O hydrogen bonds between the lactam functionalities and π-π stacking interactions between the aromatic cores.
The introduction of an ethoxycarbonyl group at the 3-position is expected to significantly alter the crystal packing. While maintaining the fundamental N-H···O hydrogen bonding, the presence of the ester group introduces additional possibilities for C-H···O interactions. Furthermore, the orientation of the ethoxycarbonyl substituent will influence the overall molecular shape, potentially leading to a different π-π stacking geometry compared to the unsubstituted parent compound.
Causality Behind Experimental Choices in Crystallography
The choice of crystallization conditions is a critical determinant of crystal quality. For planar, aromatic molecules like pyridoindolones, slow evaporation from a solution is a commonly employed and effective technique. The selection of the solvent system is crucial; a solvent in which the compound has moderate solubility is ideal. A solvent system that is too good will prevent the necessary supersaturation for crystal nucleation, while a solvent in which the compound is poorly soluble will lead to rapid precipitation of amorphous solid.
For the β-carbolinone derivatives, a mixture of a good solvent (like DMF or DMSO) and a less polar anti-solvent (like ethanol or methanol) often yields high-quality single crystals suitable for X-ray diffraction. The slow diffusion of the anti-solvent into the solution of the compound gradually reduces the solubility, promoting the ordered growth of crystals.
Experimental Protocols
Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives
This protocol is adapted from the work of Lin et al. (2010) and provides a general method for the synthesis of the β-carbolinone scaffold.[1][2]
Step 1: N-oxidation of 3-substituted β-carboline
-
To a solution of the 3-substituted β-carboline (1 mmol) in dichloromethane (20 mL), add m-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Rearrangement to 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one
-
Dissolve the crude N-oxide (1 mmol) in acetic anhydride (10 mL).
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Cool the mixture to room temperature and pour it into ice water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted β-carbolinone.
Caption: Synthetic workflow for 3-substituted β-carbolinones.
Single Crystal Growth and X-ray Diffraction
1. Crystallization
-
Dissolve the purified pyridoindolone derivative in a minimum amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of dichloromethane and methanol).
-
Place the solution in a small, clean vial.
-
Insert the vial into a larger beaker containing a small amount of an anti-solvent (e.g., ethanol, diethyl ether, or hexane).
-
Seal the beaker and allow the anti-solvent to slowly diffuse into the vial over several days at room temperature.
-
Monitor for the formation of single crystals.
2. X-ray Data Collection and Structure Refinement
-
Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Collect X-ray diffraction data at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Validate the final crystal structure using software such as PLATON or CheckCIF.
Caption: Experimental workflow for X-ray crystallography.
Broader Context: Insights from Related Heterocyclic Systems
The challenges in obtaining a comparative crystallographic dataset for pyrido[4,3-b]indol-1-ones underscore the importance of studying related heterocyclic systems for which more data is available. For instance, detailed crystallographic analyses of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles have been published.[4] These studies provide a wealth of information on intermolecular interactions, including hydrogen bonding and π-π stacking, which are directly relevant to the understanding of pyridoindolone crystal packing.
The analysis of these related structures reveals that the presence and orientation of different functional groups can lead to diverse supramolecular assemblies. For example, the introduction of a bromine atom can facilitate halogen bonding, a non-covalent interaction that is increasingly recognized for its role in crystal engineering.
Conclusion and Future Directions
The crystallographic analysis of pyrido[4,3-b]indol-1-one derivatives is a critical component in the advancement of drug discovery programs centered on this scaffold. While a comprehensive comparative database is yet to be established, the available data for the isomeric β-carbolinone system provides a solid foundation for understanding the structure-property relationships within this class of molecules. The detailed experimental protocols provided in this guide are intended to empower researchers to contribute to this growing body of knowledge.
Future work should focus on the systematic synthesis and crystallographic analysis of a diverse library of pyrido[4,3-b]indol-1-one derivatives with various substituents at different positions of the tricyclic core. This will not only expand our fundamental understanding of the solid-state chemistry of these important heterocycles but also provide crucial data for the development of the next generation of pyridoindolone-based therapeutics.
References
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Al-Warhi, T., Haukka, M., Sarhan, A. A. M., Soliman, S. M., Al-Majid, A. M., & Barakat, A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5159. [Link]
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Lin, G., Wang, Y., Zhou, Q., Tang, W., Wang, J., & Lu, T. (2010). A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines. Molecules, 15(8), 5680-5691. [Link]
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Wollein, U., & Bracher, F. (2011). The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead. Scientia Pharmaceutica, 79(1), 59-68. [Link]
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Lin, G., Wang, Y., Zhou, Q., Tang, W., Wang, J., & Lu, T. (2010). A facile synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted beta-carbolines. Molecules (Basel, Switzerland), 15(8), 5680–5691. [Link]
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Guan, L., et al. (2024). Crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, C19H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1105-1107. [Link]
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A Comparative Guide to Validating the 5-HT3 Antagonist Activity of 8-Methyl-gamma-carbolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist activity of novel 8-methyl-gamma-carboline compounds. It offers a comparative analysis of this chemical class against established therapeutic agents, supported by detailed experimental protocols and the underlying scientific rationale.
Introduction: The Significance of 5-HT3 Receptor Antagonism and the Potential of Gamma-Carbolines
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a pivotal role in mediating nausea and vomiting, particularly chemotherapy-induced emesis.[1][2] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective channel; its activation by serotonin leads to rapid neuronal depolarization.[2] This unique mechanism makes it a prime target for therapeutic intervention. The "setrons," such as ondansetron and granisetron, are highly successful 5-HT3 antagonists that have become the gold standard in antiemetic therapy.[1]
The γ-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] This guide focuses on 8-methyl-substituted γ-carbolines, a promising class of compounds for the development of novel 5-HT3 antagonists. Their structural features suggest potential for high-affinity binding and favorable pharmacokinetic profiles.
The 5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor triggers the opening of a central ion pore, leading to an influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability).[2] This results in rapid depolarization of the neuron, initiating a signaling cascade that, in the context of the gastrointestinal tract and the brain's chemoreceptor trigger zone, culminates in the sensation of nausea and the vomiting reflex.[4] 5-HT3 receptor antagonists competitively block the binding of serotonin, thereby preventing channel opening and aborting this signaling pathway.
Figure 1. Simplified 5-HT3 receptor signaling pathway and antagonist action.
Experimental Validation: A Multi-tiered Approach
Validating the 5-HT3 antagonist activity of 8-methyl-gamma-carbolines requires a systematic approach, progressing from in vitro binding and functional assays to in vivo models of efficacy. This ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.
Tier 1: In Vitro Characterization
This assay directly measures the affinity of a test compound for the 5-HT3 receptor by competing with a radiolabeled ligand.[4] The inhibition constant (Ki) is a key parameter derived from this experiment, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
Step-by-Step Protocol: [³H]Granisetron Competitive Binding Assay
-
Receptor Source Preparation:
-
Utilize cell membranes from a stable cell line expressing the human 5-HT3A receptor (e.g., HEK293 cells).
-
Homogenize cells in an ice-cold lysis buffer and pellet the membranes via centrifugation.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, [³H]granisetron (a high-affinity 5-HT3 antagonist radioligand), and the membrane suspension to designated wells.
-
Non-specific Binding: Add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM ondansetron) to saturate the receptors, along with [³H]granisetron and the membrane suspension. This determines the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Add serial dilutions of the 8-methyl-gamma-carboline test compound, [³H]granisetron, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
This technique provides a direct measure of the functional consequences of compound binding by recording the ion currents through the 5-HT3 receptor channel. It allows for the determination of whether a compound is an antagonist, agonist, or partial agonist, and its potency in blocking serotonin-induced currents.
Step-by-Step Protocol: Whole-Cell Patch-Clamp on 5-HT3 Expressing Cells
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip in a recording chamber and perfuse with an external physiological salt solution.
-
Use a glass micropipette filled with an internal solution as the recording electrode.
-
-
Achieving Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance "giga-ohm" seal with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a known concentration of serotonin (5-HT) to the cell to evoke an inward current.
-
Co-apply varying concentrations of the 8-methyl-gamma-carboline test compound with serotonin and measure the inhibition of the 5-HT-induced current.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the serotonin-induced current against the log concentration of the test compound to determine the IC50 value for functional antagonism.
-
Figure 2. Tiered experimental workflow for validating 5-HT3 antagonist activity.
Tier 2: In Vivo Efficacy Assessment
Animal models are indispensable for evaluating the antiemetic potential of a novel compound in a physiological context. The ferret is considered the gold standard for emesis research due to its robust vomiting reflex.[7][8] Rodent models, which exhibit pica (the consumption of non-nutritive substances like kaolin) as a surrogate for nausea and vomiting, are also widely used.[9][10]
Step-by-Step Protocol: Cisplatin-Induced Emesis in the Ferret
-
Animal Acclimatization: Acclimate male ferrets to the laboratory environment for at least one week.
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration:
-
Administer the 8-methyl-gamma-carboline test compound or its vehicle via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before the emetogen.
-
Administer cisplatin (typically 5-10 mg/kg, intraperitoneally) to induce emesis.[11]
-
-
Observation: Continuously observe the animals for a defined period (e.g., 4-8 hours for acute emesis) and record:
-
Latency to the first emetic event (retching or vomiting).
-
Total number of retches.
-
Total number of vomits.
-
Total number of emetic episodes.
-
-
Data Analysis: Compare the emetic parameters between the vehicle-treated and test compound-treated groups. A statistically significant reduction in emetic events and an increase in the latency to the first event indicate antiemetic activity. The dose that produces a 50% reduction in emesis (ED50) can be determined.
Comparative Analysis: 8-Methyl-gamma-carbolines vs. Standard Antagonists
The following tables provide a framework for comparing the in vitro and in vivo performance of a hypothetical 8-methyl-gamma-carboline against established 5-HT3 antagonists.
Table 1: Comparative In Vitro Potency at the Human 5-HT3 Receptor
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| 8-Methyl-gamma-carboline (Hypothetical) | To be determined | To be determined |
| Ondansetron | 0.4 - 2.0 | 1.9 - 5.0 |
| Granisetron | 0.1 - 0.5[2] | 0.9 - 3.0 |
| Palonosetron | 0.04 - 0.1[12] | 0.5 - 1.0 |
Note: Literature values for standard compounds can vary depending on the specific assay conditions.
Table 2: Comparative In Vivo Efficacy in Cisplatin-Induced Emesis (Ferret Model)
| Compound | Antiemetic Potency (ED50, mg/kg, i.v.) |
| 8-Methyl-gamma-carboline (Hypothetical) | To be determined |
| Ondansetron | 0.01 - 0.05 |
| Granisetron | 0.001 - 0.005 |
| Palonosetron | 0.0003 - 0.001 |
Causality and Experimental Choices
-
Choice of Cell Line: HEK293 cells are widely used for their high transfection efficiency and robust expression of recombinant receptors, providing a clean system to study the interaction of a compound with a specific receptor subtype. N1E-115 neuroblastoma cells endogenously express 5-HT3 receptors and can also be a valuable tool.[5]
-
Choice of Radioligand: [³H]Granisetron is often preferred for binding assays due to its high affinity and selectivity for the 5-HT3 receptor, leading to a high signal-to-noise ratio.[4]
-
Choice of In Vivo Model: The ferret is the preferred model for emesis studies due to its physiological vomiting reflex, which is analogous to that in humans.[7] The rat pica model is a useful and less resource-intensive alternative for initial in vivo screening.[9]
Conclusion
The validation of 8-methyl-gamma-carbolines as 5-HT3 antagonists requires a rigorous and multi-faceted experimental approach. By systematically determining their binding affinity, functional antagonism, and in vivo efficacy, and comparing these parameters to established drugs, researchers can build a comprehensive profile of these novel compounds. The protocols and comparative data presented in this guide provide a robust framework for these investigations, paving the way for the potential development of a new generation of antiemetic therapies.
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Khan, S., et al. (2013). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. The Scientific World Journal, 2013, 892970. [Link]
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Hudson, A. L., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10794–10803. [Link]
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de Esch, I. J. P., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9387–9400. [Link]
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Zhang, Y., et al. (2022). Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment. Frontiers in Pharmacology, 13, 896803. [Link]
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Re-He, G., et al. (2010). Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives. Journal of Medicinal Chemistry, 53(5), 2201–2210. [Link]
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Zhang, M., et al. (2009). Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse. Journal of Medicinal Chemistry, 52(14), 4327–4340. [Link]
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Schnadig, I. D., et al. (2017). APF530 versus ondansetron, each in a guideline-recommended three-drug regimen, for the prevention of chemotherapy-induced nausea and vomiting due to anthracycline plus cyclophosphamide–based highly emetogenic chemotherapy regimens: a post hoc subgroup analysis of the Phase III randomized MAGIC trial. Clinical Medicine and Research, 15(1-2), 13–24. [Link]
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Matera, C., et al. (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists and Their In Vitro Characterization and In Vivo Analgesic Activities. ACS Medicinal Chemistry Letters, 11(9), 1734–1741. [Link]
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Rahaman, H., et al. (2022). A Comparative Study of Granisetron, Palanosetron and Ondansetron in Post-Operative Nausea and Vomiting After Gynaecological Surgery. Scholars International Journal of Anesthesia and Pain Medicine, 5(7), 183-188. [Link]
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Comparative Pharmacological Guide: 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one vs. Dimebon (Latrepirdine)
Executive Summary & Structural Rationale
In the landscape of neurodegenerative drug development, Dimebon (Latrepirdine; 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido[4,3-b]indole) has been extensively investigated as a multi-target neuroprotective agent [1]. Originally developed as an antihistamine, its ability to modulate a constellation of targets—including 5-HT6, 5-HT7, and mitochondrial permeability transition pores—sparked significant interest for Alzheimer's and Huntington's disease applications [3].
Conversely, 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one (often referred to as the "1-one analog" or observed as a primary metabolite in related analogs like AVN-101) represents the oxidized, de-alkylated core scaffold of the pyrido[4,3-b]indole class [2].
The fundamental structural difference between these two molecules lies in the oxidation state of the piperidine-like ring. Dimebon possesses a basic tertiary amine, whereas the 1-one analog features a neutral lactam. This guide objectively compares how this single structural divergence alters physicochemical properties, receptor binding affinities, and experimental behavior, providing a critical structure-activity relationship (SAR) framework for drug developers.
Pharmacological & Physicochemical Profiling
The causality behind the drastic shift in pharmacological profiles between Dimebon and its 1-one analog is rooted in basicity . G protein-coupled receptors (GPCRs) such as 5-HT6 and 5-HT7 possess a highly conserved aspartate residue (Asp3.32) in their orthosteric binding pockets. Dimebon's basic amine (pKa ~8.5) is protonated at physiological pH, allowing it to form a critical salt bridge with Asp3.32 [1].
When the core is oxidized to the 1-one analog, the nitrogen's lone pair is delocalized into the adjacent carbonyl group, forming a lactam. This drops the pKa below 5, rendering the molecule neutral at physiological pH. Consequently, the salt bridge cannot form, leading to a massive drop in GPCR affinity[2].
Quantitative Comparison Table
| Property / Target | Dimebon (Latrepirdine) | 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one | Causality / Implication |
| Core Structure | Basic Tetrahydro-pyrido[4,3-b]indole | Neutral Pyrido[4,3-b]indol-1-one | Oxidation to lactam eliminates basicity. |
| Estimated pKa | ~ 8.5 (Basic) | < 5.0 (Neutral) | Determines ionization at pH 7.4. |
| 5-HT6 Affinity (Ki/IC50) | Ki = 34 nM [1] | IC50 > 7,000 nM [2] | Loss of basicity prevents Asp3.32 salt bridge. |
| 5-HT7 Affinity (Ki) | Ki = 8 nM [1] | Low / Negligible | Critical for cognition enhancement. |
| H1 Receptor (Ki) | Ki = 2 nM [1] | Low / Negligible | Explains Dimebon's legacy antihistamine effect. |
| Mitochondrial Protection | High (Ionomycin stress model)[3] | Moderate to Low | Dimebon stabilizes mitochondrial pores directly. |
Mechanism of Action Visualization
Fig 1: Impact of basicity on GPCR target engagement and mitochondrial protection.
Self-Validating Experimental Workflows
To rigorously compare these compounds, researchers must employ self-validating protocols that include internal standards and positive/negative controls. Below are the definitive methodologies for evaluating these molecules.
Protocol A: 5-HT6 Radioligand Binding Assay
Purpose: To empirically validate the loss of GPCR affinity caused by the lactam oxidation. Self-Validation Mechanism: Includes a known high-affinity 5-HT6 antagonist (SB-258585) as a positive control to ensure membrane integrity and radioligand viability.
-
Preparation: Express human recombinant 5-HT6 receptors in HEK293 cells. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Incubation: In a 96-well plate, combine 50 µL of [³H]-LSD (2 nM final concentration), 50 µL of test compound (Dimebon or 1-one analog, serially diluted from 10 µM to 0.1 nM), and 100 µL of membrane suspension.
-
Controls: Use 10 µM Serotonin (5-HT) to define non-specific binding (NSB). Use 10 nM SB-258585 as the positive control.
-
Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression.
Protocol B: Ionomycin-Induced Mitochondrial Stress Assay
Purpose: To determine if the 1-one analog retains any of Dimebon's non-GPCR mediated neuroprotective properties [3]. Self-Validation Mechanism: Uses untreated cells (100% viability) and ionomycin-only treated cells (maximum stress) to establish the dynamic assay window.
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates at
cells/well. Incubate for 24 hours. -
Pre-treatment: Treat cells with varying concentrations (0.1 µM - 50 µM) of Dimebon or the 1-one analog for 2 hours.
-
Stress Induction: Add 2 µM Ionomycin (a calcium ionophore) to induce mitochondrial permeability transition pore (mPTP) opening and subsequent cellular stress.
-
Viability Measurement: After 24 hours, add MTT reagent (0.5 mg/mL final) for 3 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Analysis: Normalize data against the ionomycin-only negative control to determine the percentage of mitochondrial functional rescue.
Protocol C: In Vitro Metabolic Stability (Human S9 Fraction)
Purpose: To track the potential metabolic conversion of basic pyrido[4,3-b]indoles into their 1-one oxidized metabolites [2].
Fig 2: Self-validating human S9 metabolic stability assay workflow.
Detailed Steps:
-
Reaction Mix: Prepare a 1 mL reaction mixture containing 1 µM of the test compound and 1 mg/mL human liver S9 fraction in 100 mM potassium phosphate buffer (pH 7.4).
-
Control Inclusion: Run a parallel reaction with Verapamil (1 µM) as a high-clearance positive control to validate S9 enzymatic activity.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide).
-
LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound and the appearance of the 1-one metabolite mass transition.
Conclusion
The comparison between Dimebon and 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one perfectly illustrates the "basicity-affinity" paradigm in neuropharmacology. While Dimebon's basic amine drives its potent multi-target GPCR profile (5-HT6, 5-HT7, H1), the oxidation to the neutral 1-one lactam core abolishes this binding capability. For drug development professionals, the 1-one scaffold serves as an excellent negative control for GPCR assays and a useful probe for isolating non-receptor-mediated mitochondrial effects.
References
-
Okun, I., Tkachenko, S. E., Khvat, A. V., & Ivachtchenko, A. V. (2010). "From Anti-allergic to Anti-Alzheimer's: Molecular Pharmacology of Dimebon". Current Alzheimer Research, 7(2), 97-112. URL: [Link]
-
Ivachtchenko, A. V., et al. (2015). "Preclinical and early clinical studies of AVN-101, a novel balanced molecule for the treatment of Alzheimer's disease". ResearchGate. URL:[Link]
-
Bachurin, S., Bukatina, E., Lermontova, N., Tkachenko, S., Afanasiev, A., Grigoriev, V., Grigorieva, I., Ivanov, Y., Sablin, S., & Zefirov, N. (2001). "Antihistamine agent Dimebon as a novel neuroprotector and a cognition enhancer". Annals of the New York Academy of Sciences, 939, 425-435. URL:[Link]
Spectroscopic differentiation of 1-one and 3-one gamma-carboline isomers
Publish Comparison Guide: Spectroscopic Differentiation of 1-one and 3-one -Carboline Isomers
Executive Summary
Differentiation between
-
The "Smoking Gun": The presence or absence of the C1-proton (H1) in
H NMR is the primary differentiator.[1] -
1-one Isomer: C1 is a carbonyl; no H1 signal is observed.[1]
-
3-one Isomer: C1 is a methine (
) or methylene ( ); a distinct H1 signal is observed (typically deshielded >8.0 ppm in aromatic systems).[1]
Structural Context & Numbering
Understanding the IUPAC numbering is prerequisite to interpreting the spectra.[1][2]
-
Core Scaffold: 5H-pyrido[4,3-b]indole (
-carboline).[1] -
Isomer A (1-one): Carbonyl at position 1 (Lactam adjacent to the indole C2).[1]
-
Isomer B (3-one): Carbonyl at position 3 (Lactam adjacent to the pyridine nitrogen).[1]
Figure 1: Structural divergence of gamma-carboline isomers. The presence of the C1 proton is the key structural variable.[2]
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (
H &
C NMR)
NMR is the definitive method for structural assignment.[1] The data below assumes a standard deuterated solvent like DMSO-
Table 1: Key NMR Shifts for Differentiation
| Feature | Mechanistic Explanation | ||
| H1 Signal ( | Absent | Singlet ( | In the 1-one, C1 is quaternary ( |
| C1 Signal ( | C1 is the carbonyl carbon in the 1-one isomer.[1] In the 3-one, it is an aromatic methine.[2] | ||
| C3 Signal ( | C3 is the carbonyl carbon in the 3-one isomer.[1] | ||
| H4 Signal ( | Doublet/Multiplet | Doublet/Multiplet | Less diagnostic, but coupling constants ( |
| NH Signal (Lactam) | Broad Singlet ( | Broad Singlet ( | Both isomers possess a lactam NH; however, NOE (Nuclear Overhauser Effect) can distinguish position.[1] |
Critical Validation Experiment (HMBC):
-
1-one: The Indole NH (H5) often shows a long-range correlation (HMBC) to the Carbonyl C1.[1]
-
3-one: The H1 singlet shows a strong HMBC correlation to the Carbonyl C3 and Indole C2.[1]
B. Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides rapid confirmation of the lactam functionality.[1][2]
-
Carbonyl Stretch (
): Both isomers show strong absorption in the 1640–1680 cm region (typical for -lactams and conjugated amides). -
Differentiation Nuance: The 1-one carbonyl is cross-conjugated with the indole system differently than the 3-one .[1] The 1-one often appears at a slightly lower wavenumber (red-shifted) due to effective conjugation with the electron-rich indole ring, whereas the 3-one carbonyl is more isolated from the indole nitrogen's lone pair.[1]
C. Mass Spectrometry (MS)
-
Fragmentation: Both isomers have identical molecular weights (
).[1] -
Differentiation: High-resolution MS (HRMS) cannot distinguish them alone.[1] However, MS/MS fragmentation patterns differ:
Experimental Protocols
Protocol A: Rapid NMR Discrimination Workflow
Use this protocol for crude reaction mixtures to determine isomer ratio.
-
Sample Prep: Dissolve ~5 mg of crude solid in 0.6 mL DMSO-
. (Avoid due to aggregation/solubility issues). -
Acquisition: Run a standard 16-scan
H NMR.[1] -
Confirmation: Run a short HMBC (Heteronuclear Multiple Bond Correlation).
-
Look for correlation between Indole-NH and a Carbonyl carbon (~160 ppm).[1] If present
1-one .
-
Protocol B: Isolation & Purification
Since these isomers often arise as mixtures, separation is required.[2]
-
Stationary Phase: Neutral Alumina (Activity Grade III) is preferred over Silica Gel, as the basic lactam/pyridine nitrogen can streak on acidic silica.[1][2]
-
Eluent: Dichloromethane : Methanol (95:5 v/v).[2]
-
Order of Elution: The 1-one isomer is typically less polar (higher
) due to internal hydrogen bonding capability compared to the 3-one, though this depends on specific N-substitution.[1]
Decision Tree for Identification
Figure 2: Logical workflow for assigning gamma-carboline isomer identity using NMR data.
References
-
Wollein, U., & Bracher, F. (2011). The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead.[2][3] Scientia Pharmaceutica, 79(1), 59–68.[2] Link
- Key Reference for 3-one synthesis and NMR data (H1 singlet
-
Möller, H., et al. (2017). Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE.[2] Drug Testing and Analysis. Link
- Provides definitive structural data for 1-one deriv
-
Alekseyev, R. S., et al. (2009).
-Carbolines and their hydrogenated derivatives.[2] 1. Aromatic -carbolines: methods of synthesis, chemical and biological properties. Chemistry of Heterocyclic Compounds, 45(8), 889–925.[2] Link-
Comprehensive review of the scaffold's reactivity and properties.[2]
-
-
Stasiak, A., et al. (2020). Identification... of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators.[2][4] Journal of Medicinal Chemistry. Link
- Discusses the tetrahydro-precursors and their NMR characteristics.
Safety Operating Guide
Proper Disposal Procedures: 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
[1][2][3][4][5]
Hazard Identification & Risk Assessment
Before initiating disposal, you must validate the hazard profile.[5] Due to the specific 8-methyl-pyridoindole structure, this compound must be treated as a suspected carcinogen and aquatic toxin until specific toxicological data proves otherwise.[1][2][3][4]
| Property | Hazard Classification | Operational Implication |
| Chemical Class | High biological activity; potential DNA intercalation.[1][2][3][4] | |
| Toxicity | GHS Category 2/3 (Oral/Dermal) | Do not rinse down drains. Zero-discharge protocol.[1][2][3][4] |
| Stability | Thermally Stable / Light Sensitive | Resistant to mild hydrolysis.[1] Requires high-temp incineration.[1][2][3][4] |
| Reactivity | Incompatible with Strong Oxidizers | Segregate from nitrates, perchlorates, and peroxides. |
Pre-Disposal Stabilization
Direct disposal of the pure solid is discouraged due to dust generation risks. Stabilization via solvation or double-containment is required.[1][2][3][4]
A. Solid Waste (Pure Compound)
Objective: Prevent aerosolization of cytotoxic dust.
-
Wetting: If the powder is dry/electrostatic, lightly mist with Polyethylene Glycol (PEG-400) or mineral oil to suppress dust during transfer.[1]
-
Primary Containment: Transfer waste into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Affix a "HIGH HAZARD - CYTOTOXIC" label.
B. Liquid Waste (Mother Liquors/Solutions)
Objective: Segregate from general organic waste streams.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "High BTU" incineration stream (e.g., DMSO, Methanol, DCM).
-
Quenching (Optional but Recommended): For small aliquots (<500mg), treat with 10% sodium hypochlorite (bleach) for 24 hours to oxidize the indole ring, though incineration is the only guaranteed destruction method .
Disposal Workflow
The following decision logic dictates the disposal path.
Caption: Operational workflow for the segregation and destruction of pyridoindole derivatives.
Detailed Step-by-Step Protocol
Protocol A: Solid Waste Disposal (Primary Method)
Applicability: Expired stocks, contaminated weighing boats, spill cleanup solids.
-
PPE Requirement: Wear double nitrile gloves, Tyvek sleeves, and a P100 respirator (or work inside a Biosafety Cabinet/Fume Hood).
-
Encapsulation:
-
Place the solid waste into a clear LDPE bag (minimum 4 mil thickness).
-
Twist and tape the neck of the bag (gooseneck seal).
-
Place this bag into a second LDPE bag (double bagging).
-
-
Containerization:
-
Deposit the sealed bags into a black or yellow hazardous waste drum (depending on local color codes for cytotoxic/incineration waste).
-
Crucial: Do not mix with "General Trash" or "Biohazard" (autoclave) waste. Autoclaving does not destroy this molecule and may volatilize it.
-
-
Manifesting:
Protocol B: Decontamination of Surfaces (Spill Response)
Applicability: Fume hood surfaces, balances, and glassware.
-
Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution or a commercial oxidant (e.g., Virkon S).
-
Application:
-
Cover the contaminated area with paper towels.
-
Soak the towels with the oxidant solution.
-
Wait Time: Allow 20 minutes of contact time. The indole moiety is susceptible to oxidative cleavage, breaking the planar aromaticity and reducing mutagenic potential [1].
-
-
Cleanup:
Regulatory & Compliance Framework
Strict adherence to federal and institutional guidelines is mandatory.
-
EPA (USA): This compound likely falls under "Hazardous Waste Not Otherwise Specified" unless specifically listed. However, due to the pyrido[4,3-b]indole core, it should be managed similarly to P-listed wastes (acute hazardous waste) to ensure liability protection.[1][2][3][4]
-
Destruction Efficiency: The disposal facility must certify 99.99% destruction efficiency (DAF) via rotary kiln incineration.[1]
-
Prohibited Methods:
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2][3][4] Do not use ethanol (increases absorption). |
| Eye Contact | Flush with water for 15 minutes.[1][7][8][9] Seek medical attention immediately. |
| Spill (>1g) | Evacuate area. Call EHS.[1][9] Do not attempt cleanup without SCBA if dust is airborne.[1] |
References
-
Sugimura, T. (1982). "Mutagens, carcinogens, and tumor promoters in our daily food." Cancer, 49(10), 1970–1984. (Establishes the mutagenic potential of the pyridoindole class).
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 44451575, 8-methyl-5H-pyrido[4,3-b]indole." PubChem. (Structural analog data for hazard extrapolation).
-
Cayman Chemical. (2022).[1] "CUMYL-PeGACLONE Safety Data Sheet." (Safety data for pyridoindol-1-one derivatives).
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- 3. caymanchem.com [caymanchem.com]
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A Strategic Guide to Personal Protective Equipment for Handling 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one
Executive Summary: A Proactive Approach to Safety with a Novel Compound
This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one. It is critical to note that this specific compound is a novel research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) with established hazard classifications does not currently exist.
Therefore, this guide is built upon a foundational risk assessment derived from the compound's chemical structure—a substituted γ-carbolinone, which belongs to the broader class of pyridoindoles. The recommendations herein are based on the known hazards of analogous structures, including heterocyclic aromatic amines and indole derivatives, and adhere to established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[1][2][3] The core principle of this guide is to treat the compound as potentially hazardous, warranting a conservative and thorough approach to safety until more specific toxicological data becomes available.
Hazard Analysis Based on Structural Analogy
The molecule 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one possesses several functional groups that inform our safety assessment:
-
Pyrido-indole Core: This heterocyclic aromatic system is common in biologically active molecules. Related compounds, such as certain amino-substituted pyridoindoles (e.g., Trp-P-2), have been classified as possible carcinogens (IARC Group 2B) and mutagens.[4] This potential dictates the need for stringent controls to prevent exposure.
-
Aromatic Amine Character: The nitrogen atoms within the ring system confer properties similar to other aromatic amines. These compounds as a class are known for potential toxicity, including the risk of absorption through the skin.[5]
-
Lactam Moiety: The pyrido-indol-1-one structure contains a cyclic amide (lactam). While many lactams are relatively benign, some, like N-methyl-2-pyrrolidinone (NMP), are known skin and respiratory irritants and reproductive toxicants.[6][7]
Given these structural alerts, we must assume 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one may be, at a minimum, a skin and eye irritant, potentially harmful if ingested or absorbed through the skin, and could have unknown long-term health effects.[5][8][9][10]
The Hierarchy of Controls: A Self-Validating System
Effective safety is not just about PPE; it's about a multi-layered defense system. Before any handling occurs, the following engineering and administrative controls must be in place.
Engineering Controls: Your First and Best Line of Defense
-
Certified Chemical Fume Hood: All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[11][12] Ventilation is essential to minimize the risk of inhaling airborne particles.[13][14] Verify the fume hood's inspection sticker is current and ensure the sash is positioned at the indicated height for optimal airflow.
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
-
Training and Awareness: All personnel must be trained on the potential hazards outlined in this guide and the specific procedures for handling, storage, and waste disposal.[1] This training must be documented.
-
Chemical Hygiene Plan (CHP): All procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[1][15]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical. The following PPE is mandatory for all procedures involving 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one.
Core PPE for All Operations
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Provides a barrier against skin contact.[8] Nitrile offers good resistance to a broad range of chemicals. Always double-glove when handling the pure solid or concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use.[14] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and airborne particulates.[3] Standard safety glasses are not sufficient. |
| Body Protection | Certified Professional Laboratory Coat (CPL) | A buttoned lab coat with tight-fitting cuffs prevents incidental skin contact.[16] Do not wear the lab coat outside of the designated laboratory area.[11] |
| Footwear | Closed-toe, non-permeable shoes | Protects feet from spills. |
Task-Specific PPE Requirements
| Task | Additional Required PPE | Rationale and Causality |
| Weighing Solid Compound | Face Shield (worn over goggles) | Provides an additional layer of protection for the face and neck from aerosols generated during solid material transfer. |
| Handling >5g or Spills | Disposable Chemical-Resistant Apron or Gown | Offers enhanced protection against significant splashes or contamination of personal clothing. |
| Emergency Spill Response | Air-Purifying Respirator (APR) with appropriate cartridges (e.g., P100/Organic Vapor) | Required if there is a spill outside of a fume hood or if airborne concentrations are unknown.[17] Note: Respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[18] |
Procedural, Step-by-Step Guidance
Handling and Weighing the Solid Compound
-
Preparation: Don all required core and task-specific PPE before entering the designated area. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Weighing: Use a tared weigh boat or glassine paper. Carefully transfer the solid using a spatula, avoiding any actions that could generate dust. Keep the container opening as low as possible to the balance.
-
Transfer: Once weighed, gently tap the powder into the receiving vessel. If dissolving, add the solvent slowly down the side of the flask to avoid splashing.
-
Immediate Cleanup: Use a damp cloth to wipe down the spatula, weigh boat, and any surfaces that may have come into contact with the powder. Dispose of all contaminated disposable materials into a designated solid waste container.[19]
Spill Response Plan
-
Small Spill (inside fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Gently collect the absorbed material into a designated waste bag.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent entry into the area.
-
Allow only trained emergency personnel with appropriate respiratory protection to conduct the cleanup.[20]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.[21][22][23]
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, absorbent pads, weigh boats, etc.
-
Liquid Waste: Unused solutions, solvent rinses, etc.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one"), and the approximate concentration and solvent if applicable.[21]
-
Storage: Keep waste containers securely closed and store them in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.[24]
-
Empty Containers: "Empty" containers that held the pure solid must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[23] After rinsing, the container can be disposed of as regular lab glass or plastic waste after defacing the label.
Visualization of Safety Workflow
The following diagram illustrates the logical flow of operations when working with 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one.
Caption: Decision workflow for handling 8-methyl-1H,2H,5H-pyrido[4,3-b]indol-1-one.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Safety by Design. [Link]
-
Guidelines for Chemical Laboratory Safety in Secondary Schools. American Chemical Society (ACS). [Link]
-
American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]
-
Safety in Academic Chemistry Laboratories, 7th Edition. American Chemical Society (ACS). [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
The Basics of Laboratory Ventilation. American Chemical Society (ACS). [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
-
Key Elements of an OSHA Compliant Laboratory Safety Management Program. VOSH. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
What are the Health and Safety Guidelines for Using Amines? Bisley International. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Indole Safety Data Sheet. BD. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety assessment of the pyridoindole derivative SMe1EC2: developmental neurotoxicity study in rats. PMC. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
ACMD review of the evidence on the use and harms of Cumyl-PeGaClone. GOV.UK. [Link]
-
3-Amino-1-methyl-5H-pyrido(4,3-b)indole. PubChem. [Link]
-
N-METHYL-2-PYRROLIDINONE. Occupational Safety and Health Administration (OSHA). [Link]
-
8-HYDROXYQUINOLINE Safety Data Sheet. Elemental Microanalysis. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
